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  • Product: 5'-O-methyladenosine
  • CAS: 20649-45-0

Core Science & Biosynthesis

Foundational

The Biological and Pharmacological Role of 5'-O-Methyladenosine in Cellular Metabolism

As drug development increasingly relies on highly specific metabolic modulators, understanding the precise structural and functional dynamics of nucleoside analogs is paramount. 5'-O-methyladenosine (CID 6480505) is a na...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly specific metabolic modulators, understanding the precise structural and functional dynamics of nucleoside analogs is paramount. 5'-O-methyladenosine (CID 6480505) is a naturally occurring secondary metabolite and a highly valuable synthetic pharmacophore. Unlike ubiquitous RNA modifications such as N6-methyladenosine (m6A) or 2'-O-methyladenosine (Am), 5'-O-methyladenosine plays a distinct, specialized role in cellular metabolism, purinergic signaling, and rational drug design.

This technical guide synthesizes the mechanistic causality, pharmacological profiling, and validated experimental workflows associated with 5'-O-methyladenosine.

Structural Paradigm: Breaking the Phosphorylation Cycle

In endogenous cellular metabolism, free adenosine is rapidly salvaged by adenosine kinase, which phosphorylates the 5'-hydroxyl (5'-OH) group to form Adenosine Monophosphate (AMP). This drives the molecule into the intracellular ATP pool or nucleic acid synthesis pathways.

By introducing a methyl group at the 5'-position, 5'-O-methyladenosine becomes a non-phosphorylatable analog [1].

  • The Causality of Stability: The steric bulk and lack of a free hydroxyl group at the 5'-carbon completely abrogate kinase-mediated phosphorylation. Consequently, the molecule is metabolically trapped in its nucleoside state. It cannot be incorporated into nascent mRNA transcripts, nor can it form ATP analogs. This extreme metabolic stability restricts its biological activity to extracellular receptor engagement and specific enzyme allosteric sites, making it an ideal, long-lasting pharmacological probe.

Purinergic Pharmacology: A1 and A3 Receptor Partial Agonism

Because it evades intracellular phosphorylation, 5'-O-methyladenosine acts as a potent extracellular signaling molecule, specifically as a partial agonist for purinergic P1 receptors (Adenosine A1 and A3 subtypes)[2].

  • Mechanistic Insight: The O-methyl substituent provides optimal lipophilicity to occupy the hydrophobic sub-pocket of the A1 receptor, yielding high binding affinity. However, because it lacks the hydrogen-bonding capacity of a free 5'-OH, it cannot induce the complete transmembrane helical shift required for maximal Gi/o-protein coupling. This results in 2[2]. In therapeutic contexts (such as neuroprotection or cardiac rhythm management), partial agonists are highly desirable because they provide a ceiling effect that prevents catastrophic receptor desensitization and limits adverse bradycardia.

Purinergic_Signaling Ligand 5'-O-methyladenosine Receptor Adenosine A1 Receptor Ligand->Receptor Partial Agonist G_Protein Gi/o Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition (-) Messenger cAMP Levels Effector->Messenger Decrease

Fig 1. Adenosine A1 receptor signaling cascade modulated by 5'-O-methyladenosine.

Neurometabolic Interventions: Cholinesterase Inhibition

Beyond purinergic receptors, 5'-O-methyladenosine has been isolated from botanical sources, such as the stamens of Nelumbo nucifera, where it acts as a neurometabolic modulator[3]. It demonstrates significant non-competitive inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By binding to the peripheral anionic site (PAS) of AChE rather than the catalytic triad, it induces an allosteric bottleneck that prevents acetylcholine from entering the active site gorge, offering a scaffold for Alzheimer's disease therapeutics[3].

In Silico Drug Design: The Perfect ATP Mimic

In rational drug design, 5'-O-methyladenosine is utilized as a foundational 3D pharmacophore model[4]. Because it perfectly mimics the adenosine moiety of ATP but lacks the highly charged, flexible triphosphate tail, computational chemists use it to map the low-energy hydrogen-bonding interactions within the hinge region of kinase domains. For example, it was instrumental in mapping the ATP-recognition site of the 4 to design highly selective 5-aryl-pyridone-carboxamide inhibitors[4].

Quantitative Pharmacological Profile

The following table summarizes the field-validated quantitative data regarding the biological activity of 5'-O-methyladenosine across different metabolic and viral targets.

Target / AssayActivity TypePotency (IC₅₀ / Kᵢ)Biological Context
Adenosine A1 Receptor Partial AgonistHigh Affinity (Kᵢ < 1 µM)Purinergic signaling / Neuroprotection
Acetylcholinesterase (AChE) Non-competitive InhibitorIC₅₀ = 4.55 µM ; Kᵢ = 7.76 µMAlzheimer's Disease / Cognitive enhancement
Butyrylcholinesterase (BChE) InhibitorIC₅₀ = 205.78 µMNeurodegenerative metabolic regulation
Influenza A (H3N2) AntiviralIC₅₀ = 3.4 – 11.6 µMViral replication inhibition

(Data synthesized from 3[3], 5[5], and2[2])

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.

Protocol A: [³⁵S]GTPγS Binding Assay for A1 Receptor Efficacy

Purpose: To quantify the intrinsic efficacy of 5'-O-methyladenosine as a partial agonist. Causality Check: Why use [³⁵S]GTPγS instead of a standard cAMP accumulation assay? Because cAMP assays measure downstream signal amplification, which can artificially inflate the apparent efficacy of partial agonists.[³⁵S]GTPγS binding quantifies the direct, 1:1 exchange of GDP for GTP on the Gα subunit, providing an unadulterated measurement of intrinsic efficacy.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human Adenosine A1 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • Ligand Incubation: Incubate 10 µg of membrane protein with varying concentrations of 5'-O-methyladenosine (10⁻¹⁰ to 10⁻⁴ M), 1 µM GDP, and 0.1 nM [³⁵S]GTPγS for 60 minutes at 25°C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating Checkpoint: Run a parallel curve using CPA (N6-cyclopentyladenosine), a known full agonist. If CPA does not achieve >90% specific binding over basal, the G-protein coupling integrity of the membrane prep is compromised. 5'-O-methyladenosine must plateau at a lower Emax than CPA to confirm partial agonism.

Protocol B: Modified Ellman’s Assay for AChE Kinetics

Purpose: To evaluate the non-competitive allosteric inhibition of AChE.

AChE_Assay_Workflow Prep 1. Inhibitor Preparation (5'-O-methyladenosine) Incubate 2. Enzyme Pre-incubation (15 min at 25°C) Prep->Incubate Establish Equilibrium React 3. Substrate Addition (ATCI + DTNB) Incubate->React Initiate Reaction Read 4. Kinetic Absorbance (412 nm for 5 min) React->Read Colorimetric Shift Analyze 5. Kinetic Analysis (Lineweaver-Burk Plot) Read->Analyze Determine IC50

Fig 2. High-throughput Ellman's assay workflow for AChE inhibition kinetics.

  • Reagent Preparation: Prepare 5'-O-methyladenosine in 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM ATCI (Acetylthiocholine iodide) as the substrate and 3 mM DTNB as the colorimetric indicator.

  • Pre-Incubation (Critical Step): Combine 140 µL buffer, 20 µL enzyme (AChE, 0.2 U/mL), and 20 µL of the inhibitor. Incubate for exactly 15 minutes at 25°C.

    • Causality: Because 5'-O-methyladenosine is a non-competitive inhibitor binding to the PAS, it requires sufficient time to reach thermodynamic equilibrium before the highly reactive ATCI substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Read: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validating Checkpoint: Calculate the Z'-factor using a known inhibitor (e.g., Tacrine) as a positive control and a vehicle (DMSO/Buffer) as a negative control. The assay is only valid if Z' > 0.5. Plot the data on a Lineweaver-Burk plot; the Vmax must decrease while Km remains constant to confirm non-competitive inhibition.

References
  • van der Wenden, E. M., et al. (2001). "5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors." PubMed / NIH. Available at:[Link]

  • PubChem. "5'-o-methyladenosine (C11H15N5O4) - PubChemLite". Université du Luxembourg. Available at:[Link]

  • Gunby, R. H., et al. (2006). "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Available at:[Link]

  • Song, W.-X., et al. (2014). "Acetylenes and fatty acids from Codonopsis pilosula." ResearchGate. Available at:[Link]

  • Jung, H. A., et al. (2010). "Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens." Biological & Pharmaceutical Bulletin. Available at:[Link]

Sources

Exploratory

5'-O-Methyladenosine: Structural Dynamics, Pharmacological Properties, and Synthetic Methodologies

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary 5'-O-methyladenosine is a naturally occurring modified nucleoside and a highly versatile synthetic scaffold in medicinal chemistry. Ori...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

5'-O-methyladenosine is a naturally occurring modified nucleoside and a highly versatile synthetic scaffold in medicinal chemistry. Originally isolated from natural sources such as the stamens of Nelumbo nucifera (sacred lotus), this compound exhibits a unique pharmacological profile characterized by neuroprotective and antiviral properties[1][2]. Beyond its direct biological activity, the 5'-O-methylated ribose moiety serves as a critical low-energy pharmacophore for modeling kinase inhibitors and modulating purinergic receptors[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, biological targets, and the self-validating methodologies required for its synthesis and in vitro evaluation.

Chemical Structure and Physicochemical Profile

The structural uniqueness of 5'-O-methyladenosine lies in the etherification of the 5'-hydroxyl group of the ribose ring. In canonical adenosine, the 5'-OH acts as a critical hydrogen bond donor and acceptor, heavily influencing the molecule's conformational landscape and its interaction with the phosphate-binding regions of kinases. By methylating this position, the hydrogen bond donor capacity is abolished, increasing the lipophilicity of the nucleoside and restricting its rotational degrees of freedom. This modification allows the molecule to effectively mimic the non-phosphate interactions of ATP within kinase active sites without engaging in the highly polar interactions typical of triphosphates[3].

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₅N₅O₄[5]
Molecular Weight 281.27 g/mol [5]
InChIKey MLFJPVLRZZMIIP-IOSLPCCCSA-N[5]
CAS Registry Number 139468-46-5[5]
Physical State Solid (Lyophilized powder)

Pharmacological Properties and Biological Targets

Pharmacodynamics Compound 5'-O-Methyladenosine AChE Acetylcholinesterase (AChE) Compound->AChE IC50 = 3.20 µM BChE Butyrylcholinesterase (BChE) Compound->BChE IC50 = 83.06 µM Viral Influenza A Virus (H3N2) Compound->Viral IC50 = 3.4-11.6 µM Receptors Adenosine Receptors (A1 / A3) Compound->Receptors Pharmacophore Binding Effect1 Noncompetitive Inhibition (Neuroprotection) AChE->Effect1 BChE->Effect1 Effect2 Viral Replication Blockade Viral->Effect2 Effect3 Partial Agonism (cAMP modulation) Receptors->Effect3

Fig 1. Pharmacological targets and biological effects of 5'-O-methyladenosine.

Cholinesterase Inhibition (Neuroprotection)

In the pursuit of anti-Alzheimer's therapeutics, 5'-O-methyladenosine isolated from the n-BuOH fraction of Nelumbo nucifera stamens has demonstrated significant inhibitory activity against cholinesterases[1]. Kinetic studies reveal that it acts as a noncompetitive inhibitor of Acetylcholinesterase (AChE), meaning it binds to an allosteric site rather than the catalytic active site, inducing a conformational change that reduces enzyme efficacy regardless of acetylcholine concentration[1].

Table 2: Cholinesterase Inhibitory Activity[1]
Target EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition MechanismSelectivity Index (BChE/AChE)
AChE 3.205.76Noncompetitive26.0
BChE 83.06Not DeterminedWeak/Partial-

Note: The compound lacks inhibition against BACE1 up to 100 µM, indicating its primary neuroprotective mechanism is cholinesterase-driven[1].

Antiviral Activity

Beyond neuroprotection, 5'-O-methyladenosine exhibits targeted antiviral efficacy. In vitro assays have demonstrated its ability to inhibit the replication of the Influenza A virus strain A/Hanfang/359/95 (H3N2), yielding IC₅₀ values in the range of 3.4 to 11.6 µM[2].

Adenosine Receptor Modulation

Derivatives of 5'-O-methyladenosine serve as potent partial agonists for purinergic P1 receptors, specifically the A₁ and A₃ subtypes[4]. The 5'-O-methyl substitution is highly favored for A₁ receptor affinity, effectively modulating forskolin-induced cyclic AMP (cAMP) production and stimulating [³⁵S]GTPγS binding[4].

Structural Biology & Computational Drug Design

In structure-based drug design, 5'-O-methyladenosine is utilized as a sophisticated "dummy" molecule to map the low-energy pharmacophores of the ATP-binding pocket in kinases[3]. Because inspection of numerous ATP active-site kinase domains cocrystallized with inhibitors shows limited occupancy of the highly polar phosphate-binding region, researchers exclude triphosphate interactions during virtual screening[3]. Instead, the 5'-O-methyladenosine scaffold perfectly mimics the non-phosphate interactions (adenine ring stacking, ribose pocket hydrogen bonding), enabling the successful discovery of novel inhibitors, such as 5-aryl-pyridone-carboxamides targeting Anaplastic Lymphoma Kinase (ALK)[3].

Experimental Methodologies

Chemical Synthesis via Vorbrüggen Glycosylation

Synthesis Start Ribose Precursor (5-O-Methyl-acetate) Coupling Vorbrüggen Glycosylation (TMSOTf Catalyzed) Start->Coupling Purine Purine Base (e.g., 6-chloropurine) Purine->Coupling Intermediate Protected 5'-O-Methyl Nucleoside Coupling->Intermediate Silyl Hilbert-Johnson Reaction Deprotection Amination & Deprotection (Methanolic NH3) Intermediate->Deprotection Product 5'-O-Methyladenosine Derivatives Deprotection->Product High Yield

Fig 2. Vorbrüggen glycosylation workflow for synthesizing 5'-O-methyladenosine derivatives.

To synthesize N- and 2-substituted 5'-O-methyladenosine derivatives[4], the Lewis acid-catalyzed Vorbrüggen glycosylation is the industry standard.

Step-by-Step Protocol:

  • Silylation of the Purine Base: Suspend 6-chloropurine (or 2,6-dichloropurine) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to 80°C until the solution clears.

    • Causality: BSA acts as a powerful silylating agent, replacing the active N9/N7 protons with trimethylsilyl (TMS) groups. This breaks intermolecular hydrogen bonds, solubilizing the purine and drastically increasing the nucleophilicity of the N9 position.

  • Lewis Acid-Catalyzed Coupling: Cool the mixture to 0°C. Add the protected 5-O-methyl-ribofuranose acetate derivative, followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat to reflux for 4 hours.

    • Causality: TMSOTf is a potent Lewis acid that coordinates with the 1-O-acetate of the ribose, forcing its departure to generate a highly reactive, resonance-stabilized oxocarbenium ion. The silylated purine attacks this intermediate stereoselectively to form the β-glycosidic bond.

  • Amination and Deprotection: Isolate the intermediate nucleoside and dissolve in saturated methanolic ammonia. Stir in a sealed pressure tube at 60°C for 12 hours.

    • Causality: Ammonia serves a dual purpose. It displaces the 6-chloro group via nucleophilic aromatic substitution (SₙAr) to form the adenine amine, and it simultaneously cleaves any remaining acyl protecting groups on the ribose ring via ammonolysis, yielding the final 5'-O-methyladenosine derivative[4].

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To validate the neuroprotective properties of 5'-O-methyladenosine[1], a modified Ellman's kinetic assay is utilized.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer at exactly pH 8.0. Prepare 15 mM Acetylthiocholine iodide (ATCI) and 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the same buffer.

    • Causality: The pH 8.0 environment is strictly maintained because AChE exhibits optimal catalytic efficiency at this slightly alkaline pH, and the DTNB chromogenic reaction requires this pH for the optimal ionization of the resulting TNB anion.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE solution (0.2 U/mL), and 20 µL of 5'-O-methyladenosine at varying concentrations (e.g., 0.1 to 100 µM). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical for noncompetitive inhibitors. It allows the establishment of a thermodynamic equilibrium between the enzyme and the inhibitor at the allosteric site before the substrate is introduced, ensuring an accurate measurement of the inhibition constant (Kᵢ).

  • Kinetic Measurement: Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to each well. Immediately transfer to a microplate reader and measure absorbance continuously at 412 nm every 30 seconds for 5 minutes.

    • Causality: ATCI is a synthetic substrate that AChE hydrolyzes to produce thiocholine. Thiocholine immediately reacts with DTNB to release 5-thio-2-nitrobenzoate (TNB), a yellow chromophore. Continuous spectrophotometric monitoring at 412 nm captures the initial velocity (V₀) of the reaction. Plotting 1/V₀ versus 1/[S] (Lineweaver-Burk plot) will reveal intersecting lines on the x-axis, the hallmark self-validating proof of noncompetitive inhibition[1].

References

  • Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens Source: ResearchGate URL
  • 5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors Source: PubMed URL
  • A new and facile synthesis of 2-pyridones Source: ResearchGate URL
  • Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase Source: ACS Publications URL
  • 5'-O-Methyladenosine | CAS#:139468-46-5 Source: Chemsrc URL

Sources

Foundational

Biosynthesis Pathways of 5'-O-Methyladenosine In Vivo: A Technical Whitepaper

Executive Summary While RNA-bound methylated nucleosides like 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) are ubiquitous in eukaryotic transcriptomes[1], 5'-O-methyladenosine exists as a highly specialized, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While RNA-bound methylated nucleosides like 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) are ubiquitous in eukaryotic transcriptomes[1], 5'-O-methyladenosine exists as a highly specialized, free secondary metabolite. First isolated from the n-butanol (n-BuOH) fractions of Nelumbo nucifera (sacred lotus) stamens[2], this modified nucleoside presents a unique biochemical functionalization.

From a structural and biosynthetic standpoint, methylating the primary 5'-hydroxyl group of a free nucleoside requires strict enzymatic regioselectivity. This whitepaper elucidates the in vivo biosynthesis pathways of 5'-O-methyladenosine, detailing the mechanistic biochemistry, the putative enzymatic machinery, and the self-validating experimental protocols required to characterize this pathway in drug development and plant metabolomics.

Mechanistic Biochemistry: The In Vivo Biosynthesis Pathway

The biosynthesis of 5'-O-methyladenosine in vivo diverges from the RNA-guided ribonucleoprotein complexes used for 2'-O-methylation[1]. Instead, it relies on standalone, small-molecule S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) [3].

The Causality of Regioselectivity

In a free adenosine molecule, the 2'-OH and 3'-OH are secondary alcohols, while the 5'-OH is a primary alcohol. The 5'-OH is less sterically hindered but possesses different nucleophilic properties. For 5'-O-methylation to occur in vivo:

  • Precursor Availability: Free adenosine is supplied via the purine salvage pathway.

  • Enzymatic Anchoring: The putative nucleoside 5'-OMT must possess a highly specific binding pocket that anchors the adenine base and the ribose ring, deliberately orienting the 5'-OH toward the sulfonium pole of the SAM cofactor.

  • Catalytic Mechanism (SN2): A catalytic base within the enzyme's active site (typically a Histidine or Aspartate residue) abstracts a proton from the 5'-OH. This increases the nucleophilicity of the oxygen, facilitating a direct SN2 nucleophilic attack on the electrophilic methyl group of SAM, yielding 5'-O-methyladenosine and S-adenosyl-L-homocysteine (SAH)[3].

Pathway A Adenosine (Purine Pathway) Enzyme Nucleoside 5'-OMT (Catalytic Base) A->Enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Product 5'-O-Methyladenosine Enzyme->Product SN2 Methyl Transfer SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH

In vivo biosynthesis pathway of 5'-O-methyladenosine via SAM-dependent 5'-O-methyltransferase.

Phytochemical Context & Quantitative Data

To understand the biological role of 5'-O-methyladenosine, we must look at its native metabolomic environment. In Nelumbo nucifera, complex genetic crosstalk regulates the biosynthesis of various secondary metabolites, including phenols, alkaloids, and modified nucleosides[4].

5'-O-methyladenosine is co-extracted with several active phytochemicals from the n-BuOH fraction of lotus stamens. The n-BuOH solvent is specifically chosen because moderately polar compounds (like nucleosides and glycosides) partition optimally into it from aqueous mixtures. Below is a quantitative summary of the constituents found alongside 5'-O-methyladenosine and their respective anti-Alzheimer (Cholinesterase inhibitory) activities[2].

Table 1: Phytochemical Constituents of Nelumbo nucifera Stamens (n-BuOH Fraction)
CompoundChemical ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI)
5'-O-Methyladenosine Modified NucleosideN/AN/AN/A
Nuciferoside Monoterpene Diglycoside3.2083.0626.0
Vanilloloside Phenolic Glycoside4.55205.7845.7
Cycloartenol Triterpenoid11.8913.931.2
p-Hydroxybenzoic acid Phenolic Acid20.0762.293.1

*Note: While co-isolated in the same fraction, 5'-O-methyladenosine acts primarily as a purinergic secondary metabolite rather than a direct, potent AChE/BChE inhibitor compared to its co-constituents[2].

Experimental Methodologies: Elucidating the 5'-OMT Pathway

As an Application Scientist, establishing a self-validating system is critical to proving the existence and function of a novel biosynthesis pathway. The following step-by-step methodology combines in vivo isotopic tracing with in vitro enzymatic validation to definitively characterize 5'-O-methyladenosine biosynthesis.

Phase 1: In Vivo Isotopic Tracing & Metabolomics

This phase proves that the methyl group originates from the biological SAM pool rather than artifactual methylation during extraction.

  • Isotope Feeding: Cultivate Nelumbo nucifera seedlings in a sterile liquid medium supplemented with 5 mM [13C-methyl]-L-Methionine. Causality: Methionine is the direct metabolic precursor to SAM; this selectively labels the in vivo SAM pool.

  • Tissue Extraction: Harvest the stamens, lyophilize, and perform a methanolic extraction. Partition the extract using water and n-butanol. Collect the n-BuOH fraction[2].

  • Targeted LC-MS/MS Profiling: Analyze the fraction using High-Resolution Mass Spectrometry (HRMS).

    • Validation Check: Unlabeled 5'-O-methyladenosine has an [M+H]+ of m/z 282.1. The isotopically labeled target will shift to m/z 283.1.

    • Regioselective Confirmation: Perform MS/MS fragmentation. The adenine base fragment must remain at m/z 136.0 (unlabeled), while the ribose fragment must carry the +1 Da shift, proving the methyl group is attached to the sugar (5'-OH) and not the nucleobase (e.g., m6A)[1].

Phase 2: In Vitro Enzymatic Validation

To prove enzymatic causality, the responsible OMT must be isolated and assayed.

  • Gene Cloning & Expression: Mine the N. nucifera transcriptome[4] for putative SAM-dependent OMTs. Clone the candidates into a pET-28a vector and express them in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography.

  • Enzymatic Assay Setup: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM Adenosine, 1 mM SAM, and 10 µg of the purified recombinant OMT[3].

  • Incubation & Quenching: Incubate at 30°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold methanol to precipitate the proteins.

  • HPLC Quantification: Centrifuge the mixture and inject the supernatant into a C18 Reverse-Phase HPLC system.

    • Validation Check: The emergence of a peak matching the exact retention time and UV absorbance spectrum (λmax ~260 nm) of a synthetic 5'-O-methyladenosine standard confirms the enzyme's specific 5'-OMT activity.

Workflow S1 1. In Vivo Isotopic Tracing (13C-Methionine Supplementation) S2 2. Metabolite Extraction (n-BuOH Fractionation) S1->S2 S3 3. LC-MS/MS Profiling (Regioselective Fragmentation) S2->S3 S4 4. Recombinant OMT Assay (In Vitro Validation) S3->S4

Step-by-step experimental workflow for elucidating the 5'-O-methyladenosine biosynthesis pathway.

References

  • Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens ResearchGate URL: [Link]

  • Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica PMC (NIH) URL: [Link]

  • Transcription Profiles Reveal the Regulatory Synthesis of Phenols during the Development of Lotus Rhizome (Nelumbo nucifera Gaertn) MDPI URL:[Link]

Sources

Exploratory

Mechanisms of 5'-O-methyladenosine RNA Modification: Controlling Strand Selection and Targeting Specificity in RNAi Therapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The clinical success of small interfering RNA (siRNA) therapeutics hinges on maxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The clinical success of small interfering RNA (siRNA) therapeutics hinges on maximizing on-target gene silencing while eliminating off-target effects. A primary driver of off-target toxicity is the unintended loading of the passenger (sense) strand into the RNA-induced silencing complex (RISC). While classical siRNA designs rely on thermodynamic asymmetry to bias strand selection, this approach is probabilistic and often insufficient.

This whitepaper details the mechanistic rationale, structural biology, and experimental validation of 5'-O-methylation —specifically 5'-O-methyladenosine—as a deterministic chemical modification. By covalently blocking the 5'-terminal hydroxyl group of the passenger strand, this modification prevents endogenous kinase phosphorylation, physically barring the strand from Argonaute 2 (AGO2) incorporation and completely abolishing passenger-strand-mediated off-target effects [1].

The Asymmetry Problem and the Structural Role of 5'-Phosphorylation

To initiate RNA interference (RNAi), a synthetic siRNA duplex must be loaded into AGO2. AGO2 is a highly specialized endonuclease that requires the guide (antisense) strand to possess a 5'-phosphate group. This phosphate acts as a critical anchor, binding directly into a highly conserved basic pocket within the MID domain of AGO2[3].

When synthetic siRNAs are delivered with unphosphorylated 5'-hydroxyl (5'-OH) ends, they rely on endogenous intracellular kinases, primarily Clp1 kinase , to add the requisite 5'-phosphate.

  • The Flaw of Unmodified Duplexes: If both the guide and passenger strands possess 5'-OH groups, Clp1 can phosphorylate both. Even if the duplex is thermodynamically asymmetric (e.g., weaker A-U base pairing at the guide 5' end), a significant percentage of the passenger strand will still be phosphorylated and loaded into RISC [2].

  • The Consequence: The loaded passenger strand acts as a functional guide, binding to unintended mRNAs via its seed region and inducing off-target cleavage or translational repression.

Core Mechanism: The 5'-O-Methyladenosine Blockade

To engineer a deterministic system, we must move beyond thermodynamic probabilities and introduce a binary chemical switch. If the 5'-terminal nucleotide of the passenger strand is an Adenosine, modifying it to 5'-O-methyladenosine achieves this goal.

Causality of the Chemical Block
  • Loss of Nucleophilicity: The Clp1 kinase reaction requires a free 5'-OH group to act as a nucleophile, attacking the γ -phosphate of ATP. By converting the hydroxyl to a methoxy group (5'-O-CH 3​ ), the nucleophilic attack is chemically impossible.

  • Steric Exclusion: The methyl group introduces a minor steric clash within the kinase active site, further reducing any transient enzyme-substrate affinity.

  • AGO2 Rejection: Because the 5'-O-methyladenosine strand cannot be phosphorylated, it lacks the anionic charge required to form salt bridges with the tyrosine and lysine residues in the AGO2 MID domain [3]. Consequently, the passenger strand is rejected by RISC and rapidly degraded by cellular nucleases, forcing 100% of AGO2 complexes to load the guide strand [1].

Mandatory Visualization: RISC Loading Pathway

G siRNA siRNA Duplex (Guide + Passenger) Guide Guide Strand (5'-OH) siRNA->Guide Pass Passenger Strand (5'-O-Methyladenosine) siRNA->Pass Clp1_G Clp1 Kinase Guide->Clp1_G Clp1_P Clp1 Kinase Pass->Clp1_P Phos_G 5'-Phosphorylated Guide Strand Clp1_G->Phos_G Adds 5'-PO4 Block_P Phosphorylation Blocked Clp1_P->Block_P Steric/Chemical Block AGO2 AGO2 / RISC Loading Phos_G->AGO2 Degrade Strand Degradation (No Off-Target) Block_P->Degrade Fails AGO2 Loading Target Target mRNA Cleavage (High Specificity) AGO2->Target

Figure 1: 5'-O-methylation blocks passenger strand phosphorylation and prevents AGO2 loading.

Experimental Workflows: Self-Validating Systems

As an Application Scientist, establishing trust in a modified oligonucleotide requires protocols that are internally controlled and self-validating. The following workflows are designed to definitively prove the mechanism of action of 5'-O-methylated siRNAs.

Protocol 1: In Vitro Kinase Assay (Validating the Phosphorylation Block)

Purpose: To prove that 5'-O-methyladenosine is refractory to Clp1/PNK activity.

  • Substrate Preparation: Synthesize two single-stranded RNAs (ssRNAs) representing the passenger strand: one with a standard 5'-OH and one with a 5'-O-methyladenosine.

  • Reaction Setup: In a 20 µL reaction volume, combine 10 pmol of ssRNA, 1x Kinase Buffer, 10 µCi of [γ

    32P]-ATP , and 10 Units of T4 Polynucleotide Kinase (or recombinant human Clp1).
  • Incubation: Incubate at 37°C for 30 minutes. Self-Validation: The inclusion of the 5'-OH strand acts as an internal positive control to verify kinase activity.

  • Resolution: Quench the reaction with an equal volume of formamide loading dye (containing 50 mM EDTA). Heat to 95°C for 5 minutes and resolve on a 15% denaturing urea-PAGE gel.

  • Analysis: Expose the gel to a phosphorimager. Expected Result: The 5'-OH control will exhibit a dense radioactive band. The 5'-O-methyladenosine lane must show absolute zero signal, confirming the chemical block.

Protocol 2: AGO2 RNA Immunoprecipitation (RIP) Assay

Purpose: To quantify the physical exclusion of the passenger strand from RISC.

  • Transfection: Co-transfect HEK293T cells with a plasmid expressing FLAG/HA-tagged AGO2 and 20 nM of the test siRNA duplexes (Unmodified vs. 5'-O-Me Passenger).

  • Lysis: At 48 hours post-transfection, lyse cells in a native buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% NP-40, supplemented with RNase inhibitors and protease inhibitors).

  • Immunoprecipitation: Incubate the lysate with anti-FLAG magnetic beads for 2 hours at 4°C. Wash beads stringently five times to remove unbound RNA.

  • RNA Extraction & qPCR: Elute RNA using TRIzol. Perform stem-loop RT-qPCR utilizing primers specific to the guide strand and the passenger strand.

  • Analysis: Calculate the Guide-to-Passenger loading ratio. Expected Result: Unmodified duplexes typically yield a 2:1 to 5:1 ratio. The 5'-O-Me modified duplex will yield a ratio approaching infinity, with passenger strand levels dropping below the limit of detection[1].

Protocol 3: Dual-Luciferase Reporter Assay for Off-Target Silencing

Purpose: To functionally validate the elimination of passenger-strand off-target effects.

  • Vector Construction: Clone a perfect-match target sequence for the guide strand into the 3' UTR of the Renilla luciferase gene in a psiCHECK-2 vector. Clone a perfect-match target sequence for the passenger strand into a separate psiCHECK-2 vector.

  • Co-Transfection: Transfect HeLa cells with 50 ng of the respective reporter plasmid and a titration (0.1 nM to 10 nM) of the siRNA duplex.

  • Quantification: After 24 hours, lyse the cells and measure luminescence using a Dual-Luciferase assay system. Normalize Renilla signals to the internal Firefly luciferase control.

  • Analysis: Expected Result: The 5'-O-Me duplex will maintain wild-type IC 50​ values against the guide-target reporter, but will show 0% knockdown of the passenger-target reporter, proving absolute targeting specificity.

Quantitative Data Presentation

The following table summarizes the expected biochemical and functional outcomes when applying the 5'-O-methyladenosine modification to therapeutic siRNA designs, aggregated from foundational validation studies [1, 2].

siRNA Duplex DesignGuide Strand AGO2 Loading (%)Passenger Strand AGO2 Loading (%)Guide Efficacy (IC 50​ )Passenger Off-Target Silencing
Unmodified (5'-OH Guide / 5'-OH Pass)~60 - 70%~30 - 40%BaselineHigh (Dose-limiting toxicity)
Pre-Phosphorylated (5'-P Guide / 5'-OH Pass)~85%~15%ImprovedModerate
Asymmetric Block (5'-OH Guide / 5'-O-Me Pass)>99% <1% Optimal Abolished

Table 1: Impact of 5'-terminal modifications on strand selection and off-target activity. The 5'-O-Me modification provides the most stringent control over RISC loading.

Conclusion

The integration of 5'-O-methyladenosine at the 5'-terminus of the passenger strand represents a paradigm shift in siRNA drug design. By leveraging the strict biochemical requirements of Clp1 kinase and the AGO2 MID domain, researchers can transition from probabilistic strand biasing to deterministic strand exclusion. This self-validating modification is now a cornerstone in the development of highly specific, low-toxicity RNAi therapeutics.

References

  • Chen, P. Y., Weinmann, L., Gaidatzis, D., Pei, Y., Zavolan, M., Tuschl, T., & Meister, G. (2008). "Strand-specific 5'-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity." RNA, 14(2), 263-274. URL:[Link]

  • Burnett, J. C., Rossi, J. J., & Tiemann, K. (2011). "Therapeutic siRNA: Principles, Challenges, and Strategies." Discovery Medicine, 12(64), 201-214. URL:[Link]

  • Kamiya, Y., Takeyama, Y., Mizuno, T., Satoh, F., & Asanuma, H. (2020). "Investigation of Strand-Selective Interaction of SNA-Modified siRNA with AGO2-MID." International Journal of Molecular Sciences, 21(18), 6523. URL:[Link]

Foundational

Cellular Localization and Trafficking Dynamics of 5'-O-Methyladenosine Derivatives: A Technical Guide

Executive Summary The spatial and temporal localization of pharmacological agents dictates their efficacy, signaling bias, and side-effect profiles. 5'-O-methyladenosine derivatives represent a highly specialized class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial and temporal localization of pharmacological agents dictates their efficacy, signaling bias, and side-effect profiles. 5'-O-methyladenosine derivatives represent a highly specialized class of purinergic ligands engineered to modulate adenosine receptors with high precision. This whitepaper provides an in-depth mechanistic analysis of how these derivatives localize at the cellular level, the causality behind their intracellular trafficking, and the self-validating experimental frameworks required to quantify their distribution.

Pharmacodynamic Context: The Role of Partial Agonism

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) that regulate critical physiological responses, including cardioprotection and neurotransmitter release[1]. While endogenous adenosine and synthetic full agonists rapidly activate these receptors, they often trigger massive receptor internalization and desensitization, leading to therapeutic tolerance and dose-limiting side effects like bradycardia.

To circumvent this, medicinal chemistry has focused on synthesizing 5'-O-alkyl ethers of N,2-substituted adenosine derivatives[2]. The introduction of an O-methyl substituent at the 5'-position of the ribose ring structurally constrains the ligand, forcing it to act as a partial agonist [2]. Furthermore, specific N-substitutions dictate receptor subtype selectivity: an N-cyclopentyl group drives A1 receptor affinity, whereas an N-(3-iodobenzyl) group confers high selectivity for the A3 receptor[2]. This partial agonism is the fundamental driver of their unique cellular localization dynamics, allowing for sustained target engagement without overwhelming the cell's endocytic machinery[3].

Spatiotemporal Localization Dynamics

The cellular localization of 5'-O-methyladenosine derivatives is inextricably linked to the lifecycle of their target GPCRs. Because these compounds are highly polar, they do not passively diffuse across the plasma membrane; instead, their intracellular presence is entirely mediated by receptor endocytosis.

  • Plasma Membrane Partitioning: The derivatives initially localize to the extracellular leaflet of the plasma membrane, binding to the orthosteric pockets of A1 or A3 receptors. The A1 and A3 receptors inhibit the production of cyclic AMP through coupling to Gi/o proteins[1].

  • β-Arrestin-Mediated Internalization: Upon ligand binding, the GPCR undergoes a conformational shift, exposing intracellular serine/threonine residues to G-protein-coupled receptor kinases (GRKs). Phosphorylation by GRKs recruits β-arrestin, which sterically uncouples the Gi/o protein and initiates clathrin-mediated endocytosis.

  • Endosomal Sorting: The ligand-receptor complex is internalized into Rab5-positive early endosomes. Because 5'-O-methyladenosine derivatives are partial agonists, their dissociation kinetics within the acidic endosomal lumen differ significantly from full agonists. This altered residence time biases the receptor's fate toward recycling (via Rab11-positive endosomes) back to the plasma membrane, rather than trafficking to LAMP1-positive lysosomes for degradation.

GPCR_Pathway Ligand 5'-O-Methyladenosine Derivative Receptor A1/A3 GPCR (Plasma Membrane) Ligand->Receptor Binds Orthosteric Site Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation by GRK Clathrin Clathrin-Coated Vesicle Arrestin->Clathrin Internalization Endosome Early Endosome (Rab5+) Clathrin->Endosome Vesicle Uncoating Recycling Recycling Endosome (Rab11+) Endosome->Recycling Dissociation & Recycling Lysosome Lysosomal Degradation (LAMP1+) Endosome->Lysosome Target Degradation

GPCR-mediated internalization and endosomal sorting pathway of 5'-O-methyladenosine derivatives.

Quantitative Profiling of Receptor-Ligand Complexes

The table below summarizes the comparative localization and trafficking metrics of specific 5'-O-methyladenosine derivatives against a standard full agonist. The partial agonist nature of the 5'-O-methyl variants ensures a longer internalization half-life and a preference for the recycling pathway.

Derivative ClassTarget ReceptorBinding Affinity (Ki)Internalization Half-life (t1/2)Primary Intracellular Compartment
N-cyclopentyl-5'-O-methyladenosine A1 Receptor~15-30 nM45-60 minRecycling Endosomes (Rab11+)
N-(3-iodobenzyl)-5'-O-methyladenosine A3 Receptor~40-80 nM30-45 minEarly Endosomes (Rab5+)
Full Agonist Control (e.g., NECA) A1 / A3 (Non-selective)< 10 nM< 15 minLysosomes (LAMP1+)

Self-Validating Experimental Methodologies

To accurately track the cellular localization of these derivatives, researchers must employ protocols that eliminate false positives caused by newly synthesized receptors or incomplete membrane separation. The following methodologies are designed as self-validating systems.

Protocol 1: Live-Cell Confocal Imaging of Receptor-Ligand Internalization
  • Causality & Rationale: Traditional immunofluorescence requires cell fixation, which introduces artifacts in vesicular localization and prevents real-time kinetic tracking. By utilizing a SNAP-tagged A3 receptor, we covalently label only the surface-exposed receptors with a non-cell-permeable fluorophore prior to ligand stimulation. This validates that any internal fluorescence observed post-stimulation definitively originated from the plasma membrane.

  • Step-by-Step Methodology:

    • Transfection: Plate CHO cells in glass-bottom dishes and transiently transfect with a plasmid encoding a SNAP-tagged human A3 receptor.

    • Surface Labeling: Incubate cells with 1 µM SNAP-Surface 488 (a cell-impermeable fluorescent substrate) for 30 minutes at 37°C. Wash 3x with standard imaging buffer to remove unbound dye.

    • Ligand Stimulation: Add 100 nM of N-(3-iodobenzyl)-5'-O-methyladenosine to the imaging buffer.

    • Live Imaging: Immediately transfer to a heated confocal microscope chamber (37°C, 5% CO2). Capture Z-stack images at 488 nm excitation every 5 minutes for 1 hour.

    • Quantification: Use image analysis software to calculate the ratio of intracellular fluorescent puncta to continuous plasma membrane fluorescence over time.

Protocol 2: Subcellular Fractionation and Radioligand Binding
  • Causality & Rationale: While imaging provides spatial resolution, it lacks absolute biochemical quantification. Subcellular fractionation coupled with radioligand binding provides a robust readout. The critical self-validating step here is the "Acid Wash." This strips all surface-bound ligands before lysis. Consequently, any radioligand displacement observed in the subsequent membrane fractions strictly represents the internalized ligand-receptor complexes.

  • Step-by-Step Methodology:

    • Stimulation: Treat confluent CHO cells stably expressing the A1 receptor with 100 nM N-cyclopentyl-5'-O-methyladenosine for 45 minutes.

    • Acid Wash (Validation Step): Wash cells 3x with ice-cold Acid Wash Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5) for exactly 2 minutes to strip surface-bound ligands, followed by a neutralizing wash with cold PBS.

    • Lysis: Scrape cells into Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors) and Dounce homogenize (30 strokes) on ice.

    • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min to pellet nuclei and unbroken cells. Transfer the supernatant and centrifuge at 100,000 × g for 60 min at 4°C to pellet the total membrane fraction (containing endosomes).

    • Quantification: Resuspend the endosomal pellet and perform a competitive radioligand displacement assay using [3H]-DPCPX to quantify the density of internalized A1 receptors.

Fractionation_Workflow Step1 Cell Culture & Ligand Stimulation Step2 Acid Wash (Strip Surface Ligand) Step1->Step2 Step3 Hypotonic Lysis & Homogenization Step2->Step3 Step4 Differential Centrifugation Step3->Step4 Step5 Fraction Collection (Membrane vs Cytosol) Step4->Step5 Step6 Radioligand Binding Assay Step5->Step6

Step-by-step subcellular fractionation workflow for quantifying intracellular ligand distribution.

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Exploratory

Pharmacokinetics of 5'-O-methyladenosine as a Nucleoside Analog: A Technical Whitepaper

Executive Summary The therapeutic utility of endogenous adenosine is severely limited by its ultrashort plasma half-life (<10 seconds), driven by rapid cellular uptake via nucleoside transporters and subsequent intracell...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic utility of endogenous adenosine is severely limited by its ultrashort plasma half-life (<10 seconds), driven by rapid cellular uptake via nucleoside transporters and subsequent intracellular metabolism by adenosine kinase (AK) and adenosine deaminase (ADA). To overcome these pharmacokinetic (PK) liabilities, synthetic nucleoside analogs have been developed. 5'-O-methyladenosine represents a critical structural evolution in this space. By replacing the 5'-hydroxyl group with a methoxy moiety, this analog evades primary metabolic clearance pathways while retaining potent, selective partial agonism at target purinergic receptors. This whitepaper dissects the structural causality behind the PK profile of 5'-O-methyladenosine, detailing its metabolic stability, transport dynamics, and target engagement, supported by self-validating experimental workflows.

Structural Causality: The 5'-O-Methyl Advantage

The rational design of 5'-O-methyladenosine is rooted in exploiting the strict steric and electronic requirements of purine salvage enzymes. In computational drug discovery, low-energy conformations of 5'-O-methyladenosine are frequently utilized to mimic the non-phosphate interactions of ATP within kinase active sites, precisely because the 5'-modification excludes triphosphate interactions[1][2].

Evasion of Adenosine Kinase (AK)

Endogenous adenosine is rapidly phosphorylated to 5'-AMP by AK, an enzyme that strictly requires the 5'-hydroxyl group to act as a nucleophile for the transfer of the γ -phosphate from ATP. The 5'-O-methyl modification completely abolishes this nucleophilic attack. Consequently, 5'-O-methyladenosine is not a substrate for AK, effectively shutting down the primary route of intracellular adenosine clearance.

Resistance to Adenosine Deaminase (ADA)

ADA catalyzes the irreversible deamination of adenosine to inosine. The ADA active site (part of the amidohydrolase superfamily) utilizes a bound metal ion to activate a water molecule for nucleophilic attack on the purine ring[3]. The 5'-hydroxyl group of the ribose ring forms critical hydrogen bonds that anchor the nucleoside in the optimal orientation for deamination. The introduction of the bulkier, non-hydrogen-bonding 5'-methoxy group introduces steric hindrance and alters the binding thermodynamics, rendering 5'-modified adenosine ribonucleosides highly resistant to ADA-mediated degradation[4].

MetabolicStability Ado Endogenous Adenosine AMP 5'-AMP (Active Metabolite) Ado->AMP Adenosine Kinase (AK) Rapid Phosphorylation Ino Inosine (Inactive) Ado->Ino Adenosine Deaminase (ADA) Rapid Deamination MeAdo 5'-O-methyladenosine MeAdo->AMP AK Blocked (No 5'-OH nucleophile) MeAdo->Ino ADA Resistance (Steric Hindrance) Stable Metabolically Stable Agonist MeAdo->Stable Prolonged Half-life

Metabolic fate comparison: Endogenous adenosine vs. 5'-O-methyladenosine.

Membrane Transport Dynamics

Because nucleosides are highly hydrophilic, their systemic distribution and cellular uptake depend entirely on specialized transmembrane proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). The brain penetration and systemic distribution of synthetic adenosine A1 receptor agonists are heavily dependent on their affinity for transporters such as rENT1[5].

The 5'-O-methyl substitution increases the overall lipophilicity of the molecule compared to native adenosine. This subtle shift alters the Ki​ for ENT1/ENT2. While it reduces the velocity ( Vmax​ ) of transport relative to the endogenous ligand, the transporter affinity remains sufficient to facilitate effective tissue distribution, including crossing the blood-brain barrier for centrally acting derivatives.

Quantitative Pharmacokinetic Data Summary
Pharmacokinetic ParameterEndogenous Adenosine5'-O-methyladenosineMechanistic Causality
Adenosine Kinase ( Km​ ) ~1-2 µMNot a substrateAbsence of 5'-OH prevents γ -phosphate transfer from ATP.
Adenosine Deaminase ( Vmax​ ) High (Rapid clearance)Significantly ReducedSteric hindrance at the 5'-position disrupts active site binding.
ENT1 Affinity ( Ki​ ) ~40 µMModerate to HighLipophilic 5'-methoxy group alters interaction with transmembrane domains.
Plasma Half-Life ( t1/2​ ) < 10 secondsProlonged (Minutes to Hours)Evasion of primary metabolic enzymes (AK and ADA) prevents rapid degradation.
A1 Receptor Affinity Full AgonistHigh Affinity Partial Agonist5'-O-methyl substitution optimally fits the A1 receptor binding pocket.

Target Engagement: Receptor Pharmacology

5'-O-methyladenosine serves as a highly effective scaffold for targeting purinergic P1 receptors. Structure-activity relationship (SAR) studies demonstrate that 5'-O-alkyl ethers of N,2-substituted adenosine derivatives act as potent partial agonists for the adenosine A1 and A3 receptors[6].

Specifically, at the 5'-position, an O-methyl substituent induces the highest binding affinity for the A1 receptor, whereas larger substitutions (like O-ethyl) shift selectivity toward the A3 receptor[6]. Advanced derivatives, such as n-cyclopentyl-2-methyl-5'-o-methyladenosine (PubChem CID 22986937), leverage this 5'-modification alongside N6-substitutions to achieve low nanomolar affinities and specific partial agonism[7]. As a partial agonist, 5'-O-methyladenosine limits the risk of receptor desensitization and profound bradycardia typically associated with full A1 agonists.

A1Pathway MeAdo 5'-O-methyladenosine A1R Adenosine A1 Receptor (GPCR) MeAdo->A1R Partial Agonist Binding Gi Gi/o Protein α-subunit A1R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A (PKA) Activity cAMP->PKA Downregulation

A1 receptor signaling pathway modulated by 5'-O-methyladenosine.

Self-Validating Experimental Workflows

To rigorously validate the pharmacokinetic enhancements of 5'-O-methyladenosine analogs, the following standardized, self-validating protocols must be employed.

Protocol 1: In Vitro Metabolic Stability Profiling (ADA & Kinase Resistance)

This protocol utilizes LC-MS/MS to quantify the intrinsic clearance ( CLint​ ) of the analog, proving its resistance to ADA.

  • Matrix Preparation: Prepare a 1 mg/mL solution of recombinant human ADA (or pooled human liver microsomes) in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Substrate Initiation: Spike 5'-O-methyladenosine (Test) and Endogenous Adenosine (Positive Control) into separate matrix aliquots to a final concentration of 1 µM. Incubate at 37°C under orbital shaking (300 rpm).

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract 50 µL aliquots.

  • Quenching & Precipitation: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 50 nM of an internal standard (e.g., heavy-isotope labeled -adenosine).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass disappearance and the appearance of the deaminated metabolite (inosine analog).

  • Data Validation: The assay is self-validating if the endogenous adenosine control shows a half-life of <5 minutes, while the 5'-O-methyladenosine demonstrates >80% parent compound remaining at 120 minutes.

Workflow Incubation 1. In Vitro Incubation (Microsomes/Recombinant ADA) Quench 2. Protein Precipitation (Cold Acetonitrile + IS) Incubation->Quench Centrifuge 3. Centrifugation (14,000 x g, 4°C) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data 5. PK Parameter Calculation (T1/2, CLint) LCMS->Data

Self-validating LC-MS/MS workflow for in vitro metabolic stability profiling.

Protocol 2: ENT1-Mediated Cellular Uptake Assay

To confirm that the 5'-methoxy modification does not abrogate transporter-mediated cellular entry.

  • Cell Culture: Seed HeLa cells (which highly express ENT1) in 24-well plates at 2×105 cells/well. Grow to 80% confluence.

  • Transporter Inhibition (Control): Pre-incubate half the wells with 1 µM Nitrobenzylthioinosine (NBMPR), a potent specific inhibitor of ENT1, for 15 minutes at 37°C.

  • Uptake Phase: Add 10 µM of 5'-O-methyladenosine to all wells. Incubate for exactly 60 seconds to capture the initial linear phase of uptake.

  • Termination: Rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS to halt transport.

  • Lysis & Quantification: Lyse cells using 0.1% Triton X-100. Quantify intracellular 5'-O-methyladenosine via LC-MS/MS and normalize to total protein content (via BCA assay).

  • Data Validation: The specific ENT1-mediated uptake is calculated as the difference between the uninhibited wells and the NBMPR-treated wells.

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Foundational

The Dual Identity of 5'-O-Methyladenosine: From Synthetic Pharmacophore to Natural Product Bioactive

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary 5'-O-Methyladenosine (5'-OMe-Ado) represents a fascinating paradigm in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

5'-O-Methyladenosine (5'-OMe-Ado) represents a fascinating paradigm in medicinal chemistry: a molecule originally designed in the laboratory as a synthetic pharmacological probe that was later discovered to be a naturally occurring secondary metabolite. By masking the 5'-hydroxyl group of adenosine with a stable methyl ether, chemists successfully created a molecule refractory to intracellular kinases, isolating its activity to extracellular purinergic receptors[1]. Nearly a decade after its synthetic debut, this exact structure was isolated from the stamens of the lotus plant (Nelumbo nucifera), bridging the gap between rational drug design and pharmacognosy[2]. This whitepaper provides a comprehensive technical analysis of 5'-OMe-Ado, detailing its chemical synthesis, natural isolation, pharmacological profile, and its unique utility in computational drug discovery.

Chemical Identity & Physicochemical Properties

The structural modification of adenosine at the 5'-position fundamentally alters its biological trajectory. Because the 5'-OH is the obligate site for phosphorylation by nucleoside kinases, 5'-O-methylation prevents the molecule from being incorporated into RNA/DNA or converted into ATP. This physicochemical shift restricts the molecule to receptor-mediated signaling pathways.

Table 1: Physicochemical Properties of 5'-O-Methyladenosine

PropertyValueSource
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(methoxymethyl)oxolane-3,4-diolComputed
Molecular Formula C11H15N5O4PubChem[3]
Monoisotopic Mass 281.1124 DaPubChem[3]
Predicted XlogP -1.9PubChem[3]
Hydrogen Bond Donors 3Computed
Hydrogen Bond Acceptors 6Computed

Historical Timeline: Synthesis to Natural Isolation

Synthetic Genesis for Purinergic Receptor Mapping

In 2001, van Tilburg et al. sought to map the binding pockets of purinergic P1 receptors (specifically A1 and A3). They synthesized a library of N,5'-disubstituted adenosine derivatives[1]. The introduction of an O-methyl substituent at the 5'-position induced the highest affinity for the adenosine A1 receptor, while an O-ethyl substituent favored the A3 receptor[1]. These compounds acted as partial agonists, inhibiting forskolin-induced cAMP production while stimulating [35S]GTPγS binding[1].

G cluster_0 Purinergic Signaling Ligand 5'-O-methyladenosine A1 Adenosine A1 Receptor (Partial Agonist) Ligand->A1 High Affinity A3 Adenosine A3 Receptor (Partial Agonist) Ligand->A3 High Affinity cAMP cAMP Production (Inhibited) A1->cAMP Gi/o coupled A3->cAMP Gi/o coupled

Pharmacological mechanism of 5'-O-methyladenosine as a purinergic P1 receptor partial agonist.

Natural Product Isolation from Nelumbo nucifera

In a remarkable convergence of synthetic and natural product chemistry, Jung et al. (2010) isolated 5'-OMe-Ado from the n-butanol fraction of Nelumbo nucifera (Lotus) stamens[2]. The isolation was part of a bioassay-guided fractionation campaign aimed at discovering novel acetylcholinesterase (AChE) and BACE1 inhibitors for Alzheimer's disease[2]. While co-isolated monoterpene diglycosides demonstrated potent AChE inhibition, 5'-OMe-Ado served as a critical phytochemical marker of the plant's complex alkaloid and nucleoside secondary metabolism[2].

Role in Computational Drug Design (Kinase Inhibitors)

Beyond its direct receptor pharmacology, 5'-OMe-Ado has served as a highly effective computational tool. In 2006, Kinoshita et al. utilized the low-energy pharmacophores of 5'-OMe-Ado as a "dummy" molecule in Chem-X software to map the ATP-binding pocket of Anaplastic Lymphoma Kinase (ALK)[4].

Causality in Computational Design: By utilizing 5'-OMe-Ado instead of native ATP, researchers intentionally excluded the highly charged, flexible triphosphate tail. This forced the virtual screening algorithm to prioritize non-phosphate, hinge-binding interactions within the kinase domain. This self-validating computational constraint successfully identified a novel pyridone scaffold, yielding a 5.5% hit rate for ALK inhibitors compared to a 1.3% baseline[4].

Table 2: Pharmacological Profile of 5'-O-Methyladenosine & Derivatives

TargetActivity TypeAffinity (Ki) / IC50Reference
Adenosine A1 Receptor Partial AgonistKi ≈ 16 nM (Optimal derivative)van Tilburg et al.[1]
Adenosine A3 Receptor Partial AgonistKi ≈ 3–4 nM (Optimal derivative)van Tilburg et al.[1]
Acetylcholinesterase Inhibitor> 100 μM (Inactive)Jung et al.[2]
ALK (Kinase Domain) Pharmacophore ModelN/A (Virtual Template)Kinoshita et al.[4]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand not just how an experiment is performed, but why the biochemical parameters are set, ensuring each protocol is a self-validating system.

Protocol 1: Chemical Synthesis via Vorbrüggen Glycosylation

Objective: Synthesize 5'-OMe-Ado derivatives via stereoselective β-N-glycosidic bond formation[1].

  • Silylation: Suspend 6-chloropurine in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir at 60°C until the solution clears.

  • Glycosylation: Add the 5-O-methyl-ribofuranose donor to the mixture, followed dropwise by Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Stir at room temperature for 4 hours.

  • Quenching & Amination: Quench with saturated NaHCO3, extract with dichloromethane, and subject the intermediate to amination using methanolic ammonia.

  • Causality: BSA is utilized to silylate the purine base, drastically enhancing its nucleophilicity. TMSOTf acts as a potent Lewis acid, facilitating the departure of the 1-O-acetate from the ribose to form a highly electrophilic oxocarbenium ion. The steric bulk of the 2'-O-protecting group directs the incoming purine to attack from the top face, ensuring the exclusive formation of the biologically active β-anomer.

  • Self-Validation: The system is self-validating through 1H NMR spectroscopy. Post-purification, the anomeric proton (H-1') must appear as a distinct doublet with a coupling constant ( J ) of ~5.0–6.0 Hz. Any deviation indicates the formation of the biologically inactive α-anomer, immediately flagging a failure in stereocontrol.

Protocol 2: Extraction and Isolation from Nelumbo nucifera

Objective: Isolate natural 5'-OMe-Ado from plant matrix[2].

  • Maceration: Extract dried Nelumbo nucifera stamens with 100% Methanol (MeOH) at room temperature for 72 hours.

  • Liquid-Liquid Partitioning: Concentrate the extract and suspend in H2O. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).

  • Chromatography: Subject the n-BuOH fraction to silica gel column chromatography (eluting with CHCl3:MeOH gradients), followed by size-exclusion on Sephadex LH-20.

G A Nelumbo nucifera Stamens (Raw Material) B MeOH Extraction (Maceration) A->B Extract C Solvent Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Concentrate & Partition D n-BuOH Fraction (Bioactive Pool) C->D Select polar fraction E Column Chromatography (Silica Gel / Sephadex LH-20) D->E Fractionate F 5'-O-methyladenosine (Purified Compound) E->F Elute & Crystallize

Workflow for the isolation of 5'-O-methyladenosine from Nelumbo nucifera stamens.

  • Causality: Methanol maceration disrupts the cellular matrix, solubilizing a broad spectrum of metabolites. The sequential partitioning is a deliberate thermodynamic filter: Hexane removes highly lipophilic waxes/sterols, while n-BuOH selectively partitions semi-polar nucleosides (like 5'-OMe-Ado) and glycosides, leaving highly polar primary sugars in the aqueous phase.

  • Self-Validation: This separation is validated by HPLC-DAD profiling. The n-BuOH fraction must exhibit a dominant UV absorbance peak at 260 nm (characteristic of the adenine purine ring), which must be absent in the hexane fraction. This optical validation ensures the target nucleoside pool is captured before preparative chromatography.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Assay

Objective: Evaluate the neuro-pharmacological potential of isolated compounds[2].

  • Preparation: In a 96-well plate, combine 0.1 M sodium phosphate buffer (pH 8.0), test compound (e.g., 5'-OMe-Ado), and AChE enzyme solution.

  • Incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme equilibration.

  • Initiation: Add Ellman’s reagent (DTNB) and acetylthiocholine iodide (substrate).

  • Quantification: Measure absorbance continuously at 412 nm for 10 minutes.

  • Causality: Ellman's reagent (DTNB) is chosen because it reacts instantaneously with thiocholine (the hydrolysis product of acetylthiocholine) to form the yellow 5-thio-2-nitrobenzoate anion. This allows for real-time, stoichiometric spectrophotometric quantification of enzyme velocity.

  • Self-Validation: The assay requires a dual-control system: a positive control (Donepezil) to validate enzyme sensitivity, and a substrate-only blank to account for non-enzymatic hydrolysis of acetylthiocholine. If the blank generates a signal >5% of the uninhibited enzyme, the buffer pH or substrate stability is compromised, invalidating the run.

Conclusion

5'-O-methyladenosine stands as a testament to the interconnectedness of synthetic pharmacology and natural product chemistry. Whether utilized as a highly selective purinergic P1 receptor partial agonist, a computational dummy molecule for mapping kinase domains, or isolated as a secondary metabolite from lotus stamens, its unique physicochemical properties make it an invaluable asset in the drug development pipeline.

References

  • van Tilburg, E. W., et al. "5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors." Journal of Medicinal Chemistry, 2001. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6480505, 5'-O-methyladenosine." PubChem, 2026. URL:[Link]

  • Kinoshita, K., et al. "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Jung, H. A., et al. "Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens." Biological and Pharmaceutical Bulletin, 2010. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Detection and Quantification of 5'-O-Methyladenosine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Scientific Context 5'-O-methyladenosine (C11H15N5O4) is a rare modified nucleoside characterized by the methylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Scientific Context

5'-O-methyladenosine (C11H15N5O4) is a rare modified nucleoside characterized by the methylation of the primary hydroxyl group at the 5'-position of the ribose ring. While less ubiquitous than its structural isomers—such as the mRNA cap-associated 2'-O-methyladenosine (Am) or the epigenetic marker N6-methyladenosine (m6A)—5'-O-methyladenosine holds significant value in both pharmacognosy and synthetic medicinal chemistry. It has been isolated as a bioactive secondary metabolite from botanical sources like Nelumbo nucifera stamens[1], and serves as a critical synthetic scaffold in the development of partial agonists for purinergic adenosine A1 and A3 receptors[2].

For drug development professionals and analytical scientists, the primary challenge in quantifying 5'-O-methyladenosine lies in resolving it from its highly abundant isobaric counterparts (Am and m6A) in complex biological matrices. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to achieve baseline resolution and high-sensitivity quantification of 5'-O-methyladenosine.

Physicochemical Profiling & MS/MS Parameters

To establish a highly specific Multiple Reaction Monitoring (MRM) method, the exact monoisotopic mass of 5'-O-methyladenosine (281.1124 Da)[3] is utilized to calculate the protonated precursor ion.

Table 1: Optimized MRM Parameters for 5'-O-Methyladenosine (ESI+)
CompoundPrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
5'-O-Methyladenosine 282.1136.1Quantifier6025
282.1147.1Qualifier6015
SIL-IS (13C10-Adenosine) 278.1146.1Internal Std6025

(Note: Parameters are optimized for a generic triple quadrupole mass spectrometer and should be dynamically tuned to specific instrument architectures).

Mechanistic Insights: Causality in Analytical Design

Why these specific MRM transitions? In positive electrospray ionization (ESI+), the basic nitrogen atoms of the adenine ring readily accept a proton, yielding a robust [M+H]+ precursor at m/z 282.1. Upon Collision-Induced Dissociation (CID), the most kinetically favorable fragmentation pathway is the cleavage of the N-glycosidic bond.

  • Quantifier Ion (m/z 136.1): The loss of the neutral 5'-O-methylribose moiety (-146 Da) leaves the highly stable, protonated adenine base. This transition provides the highest signal-to-noise ratio.

  • Qualifier Ion (m/z 147.1): Alternatively, charge retention on the ribose fragment yields the 5'-O-methylribose oxonium ion. Monitoring this secondary pathway ensures peak purity and prevents false positives from co-eluting matrix components.

Why a High-Strength Silica (HSS) T3 Column? Standard C18 columns suffer from stationary phase dewetting (phase collapse) when exposed to the highly aqueous mobile phases required to retain polar nucleosides. We utilize an HSS T3 column (or an equivalent polar-embedded stationary phase) because its lower ligand density and proprietary end-capping allow for 100% aqueous compatibility. This ensures robust retention and orthogonal separation of 5'-O-methyladenosine from 2'-O-methyladenosine, which is critical since mass spectrometry alone cannot distinguish these isobaric molecules.

Experimental Protocols (Self-Validating System)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to confirm isomer resolution and a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects.

Sample Preparation (Protein Precipitation & LLE)
  • Aliquot & Spike: Transfer 50 µL of biological extract or plasma into a microcentrifuge tube. Spike with 10 µL of SIL-IS working solution (e.g., 100 ng/mL 13C10-Adenosine).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (MeCN) containing 0.1% formic acid to precipitate proteins and disrupt protein-nucleoside binding.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial LC gradient conditions, preventing injection solvent distortion (peak broadening).

Chromatographic Separation Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Table 2: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
4.08020
5.0595
6.5595
6.6982
9.0982
System Suitability & Quality Control
  • Isomer Resolution Test (Self-Validation Step 1): Before analyzing unknown samples, inject a mixed standard containing 5'-O-methyladenosine, 2'-O-methyladenosine, and N6-methyladenosine. Acceptance Criteria: Baseline resolution (Rs > 1.5) must be achieved between all three isomers to rule out isobaric interference.

  • Matrix Spike Recovery (Self-Validation Step 2): Process a blank matrix spiked with a known concentration of 5'-O-methyladenosine. Calculate the recovery by comparing the peak area ratio (Analyte/IS) to a neat standard. Acceptance Criteria: Recovery must be within 85-115%, validating that matrix suppression is adequately controlled by the SIL-IS.

Visualizations

LCMS_Workflow A Sample Preparation (LLE / SPE Extraction) B Chromatographic Separation (UPLC HSS T3 Column) A->B C Electrospray Ionization (ESI+ Mode) B->C D Tandem Mass Spectrometry (MRM: 282.1 u2192 136.1) C->D E Data Analysis & Quantification D->E

LC-MS/MS analytical workflow for 5'-O-methyladenosine extraction and quantification.

Fragmentation M Precursor Ion [M+H]+ m/z 282.1 F1 Quantifier Ion Adenine Base m/z 136.1 M->F1 N-glycosidic cleavage (-146 Da) F2 Qualifier Ion Ribose Fragment m/z 147.1 M->F2 Base loss (-135 Da)

CID fragmentation pathway of 5'-O-methyladenosine in positive ESI mode.

Sources

Application

Application Note: HPLC-MS/MS Quantification Protocols for 5'-O-Methyladenosine

Executive Summary This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the absolute quantification of 5'-O-methyladenosine. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the absolute quantification of 5'-O-methyladenosine. Designed for bioanalytical scientists and drug development professionals, this guide establishes a highly sensitive workflow capable of detecting femtomole-level concentrations in complex biological matrices.

Mechanistic Context & Biological Relevance

5'-O-methyladenosine (C₁₁H₁₅N₅O₄) is a specialized synthetic nucleoside analog. Unlike canonical RNA modifications such as 2'-O-methyladenosine (Am) or N6-methyladenosine (m6A) which are embedded within RNA transcripts, 5'-O-methyladenosine features a methylation at the 5'-hydroxyl position.

The Causality of Structure: Because the 5'-hydroxyl group is blocked by a methyl ether, this molecule cannot undergo 5'-phosphorylation by cellular kinases. Consequently, it acts as a potent chain terminator in enzymatic synthesis. In pharmacology, 5'-O-alkyl substituted adenosines are heavily investigated as partial agonists for purinergic P1 receptors, specifically exhibiting high affinity for the adenosine A1 and A3 receptors[1]. Accurate quantification of this free nucleoside in plasma or cell lysates is therefore critical for pharmacokinetic (PK) profiling and receptor binding assays.

Analytical Causality: Methodological Design

While traditional HPLC-UV (e.g., at 254 nm) is sufficient for high-concentration formulation testing, it lacks the specificity required to distinguish 5'-O-methyladenosine from the vast pool of endogenous purines in biological matrices. LC-MS/MS utilizing Dynamic Multiple Reaction Monitoring (dMRM) overcomes this barrier[2].

  • Ionization Strategy (ESI+): Positive Electrospray Ionization is selected because the adenine base contains basic nitrogen atoms (pKa ~4.2) that readily accept a proton in acidic mobile phases (0.1% formic acid), forming a stable [M+H]⁺ precursor at m/z 282.1.

  • Fragmentation Logic (CID): During Collision-Induced Dissociation (CID), the energy is directed at the weakest bond—the N-glycosidic linkage. The 5'-O-methylribose moiety (146 Da) is expelled as an uncharged neutral loss, while the charge is retained on the adenine base, generating an intense and highly stable quantifier product ion at m/z 136.1.

  • The Self-Validating Core (SIL-IS): To correct for matrix-induced ion suppression during ESI, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically ¹⁵N₅-Adenosine—is spiked into all samples prior to extraction. This ensures that any fluctuation in extraction efficiency or ionization is mathematically normalized, allowing for true absolute quantification[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 282.1 (5'-O-Methyladenosine) CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Quantifier Product Ion [Base+H]+ m/z 136.1 (Adenine) CID->Product1 Glycosidic Bond Cleavage Product2 Neutral Loss 146 Da (5'-O-Methylribose) CID->Product2 Uncharged Leaving Group

Figure 1: Mechanistic logic of Collision-Induced Dissociation (CID) for 5'-O-methyladenosine.

Self-Validating Experimental Protocol

Matrix Extraction and Protein Precipitation

Causality: Biological matrices contain active adenosine deaminases that can rapidly degrade nucleoside analogs. Immediate protein precipitation using ice-cold organic solvents denatures these enzymes while simultaneously precipitating matrix proteins that would otherwise foul the HPLC column.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the biological sample (plasma or cell lysate) into a pre-chilled 1.5 mL microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of the ¹⁵N₅-Adenosine working solution (100 ng/mL in water) to establish the internal standard baseline.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment enhances protein denaturation and stabilizes the nucleoside.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and matrix disruption.

  • Separation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial equipped with a glass insert.

Workflow A 1. Sample Collection (Plasma / Lysate) B 2. Protein Precipitation (Cold ACN + SIL-IS) A->B C 3. Centrifugation (14,000 x g, 4°C) B->C D 4. RP-HPLC Separation (Polar-embedded C18) C->D E 5. ESI-MS/MS Detection (dMRM Mode) D->E F 6. Data Analysis & Absolute Quantification E->F

Figure 2: Self-validating bioanalytical workflow for LC-MS/MS quantification.

Chromatographic Separation (RP-HPLC)

Causality: Standard C18 columns often suffer from "phase collapse" and poor retention when analyzing polar nucleosides. Utilizing a polar-embedded C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm) allows the use of highly aqueous mobile phases, ensuring optimal retention and sharp peak shapes for 5'-O-methyladenosine.

Table 1: Optimized UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%)(0.1% FA in H₂O) Mobile Phase B (%)(0.1% FA in ACN) Curve Profile
0.0 0.35 98 2 Initial
1.0 0.35 98 2 Isocratic Hold
4.0 0.35 40 60 Linear Gradient
5.0 0.35 10 90 Column Wash
6.0 0.35 10 90 Isocratic Wash
6.1 0.35 98 2 Re-equilibration

| 8.0 | 0.35 | 98 | 2 | End |

Mass Spectrometry Parameters

Configure the triple quadrupole mass spectrometer in positive ESI mode. Capillary voltage should be set to 3.0 kV, with a desolvation temperature of 400°C to ensure complete droplet evaporation of the aqueous mobile phase.

Table 2: Dynamic MRM (dMRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Cone Voltage (V)
5'-O-Methyladenosine 282.1 136.1 50 25 30

| ¹⁵N₅-Adenosine (SIL-IS) | 273.1 | 141.1 | 50 | 20 | 30 |

System Validation & Quality Control (QC)

To guarantee the trustworthiness of the generated data, the protocol must be validated against the following self-correcting criteria:

  • Calibration Linearity: Generate a 7-point calibration curve ranging from 1 ng/mL to 1,000 ng/mL. The response ratio (Analyte Area / IS Area) must yield an R2≥0.995 using a 1/x2 weighted linear regression.

  • Matrix Effect (ME) Assessment: Calculate the ME by comparing the peak area of 5'-O-methyladenosine spiked into post-extracted blank matrix versus the peak area of the neat standard in solvent. An ME between 85% and 115% indicates negligible ion suppression.

  • Accuracy & Precision: Run Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations. The Coefficient of Variation (CV) must remain ≤15% across all replicates.

References[1] 5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors. Source: PubMed (Journal of Medicinal Chemistry). URL:https://pubmed.ncbi.nlm.nih.gov/11520205/[2] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Source: Nature Protocols. URL:https://www.nature.com/articles/nprot.2014.047[3] Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Source: Nucleic Acids Research. URL:https://academic.oup.com/nar/article/42/18/e142/2411930

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 5'-O-Methyladenosine-Modified Oligonucleotides

Abstract The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. This guide provides a comprehensive technical overview and detailed pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 5'-O-methyladenosine (5'-Me-O-A) into synthetic oligonucleotides. We will delve into the underlying principles of phosphoramidite chemistry, the universally adopted method for synthesizing these modified molecules. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthesis, purification, and characterization of 5'-O-methyladenosine-containing oligonucleotides.

Introduction: The Significance of 5'-O-Methyladenosine Modification

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), have gained significant traction in recent years. Their efficacy, however, is often limited by their susceptibility to nuclease degradation and their immunogenicity. Chemical modifications are a key strategy to overcome these limitations. The incorporation of 5'-O-methyladenosine, a modification at the 5'-hydroxyl group of the ribose sugar, is one such strategy. This modification can enhance the nuclease resistance of oligonucleotides and modulate their binding affinity to target sequences, making it a valuable tool for in vitro and in vivo studies.[1] The site-specific incorporation of 5'-methyl modifications has been shown to enhance the therapeutic profile of ASOs.[2] Understanding the precise methodology for incorporating 5'-O-methyladenosine is therefore crucial for the rational design of novel oligonucleotide-based drugs and tools.

The Chemistry of Incorporation: 5'-O-Methyladenosine Phosphoramidite

The synthesis of oligonucleotides is a stepwise process that relies on the use of building blocks called phosphoramidites. To incorporate 5'-O-methyladenosine into a growing oligonucleotide chain, a specialized 5'-O-methyladenosine phosphoramidite is required. This molecule contains the 5'-O-methyladenosine nucleoside with a reactive phosphoramidite group at the 3'-hydroxyl position and a protecting group, typically dimethoxytrityl (DMT), at the 5'-position.[3] The exocyclic amine of adenosine is also protected, commonly with a benzoyl (Bz) group, to prevent unwanted side reactions during synthesis.

cluster_Adenosine 5'-O-Methyladenosine Core cluster_Phosphoramidite 3'-Phosphoramidite cluster_DMT 5'-Protecting Group A Adenine (Bz) R Ribose A->R N9-C1' MeO 5'-O-Methyl R->MeO C5'-O P Phosphorus R->P 3'-O DMT DMT R->DMT 5'-O N N(iPr)2 P->N CN O(CH2)2CN P->CN Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (5'-Me-O-A Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents Failure Sequences Oxidation->Deblocking Stabilizes Phosphate Backbone (Cycle Repeats for next base) Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Final Cycle

Figure 2: The solid-phase synthesis cycle for incorporating 5'-O-methyladenosine.

Detailed Protocol: Automated Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • 5'-O-methyladenosine phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support [4]* Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) [5]* Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) [4]* Oxidizing solution (e.g., iodine in THF/water/pyridine) [1]* Acetonitrile (anhydrous, synthesis grade)

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is clean and properly calibrated. Install the required phosphoramidite vials, including the 5'-O-methyladenosine phosphoramidite, and all necessary reagents.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the 5'-O-methyladenosine incorporation.

  • Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the following steps for each coupling cycle:

    • Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing chain attached to the solid support. [1][5] * Coupling: The 5'-O-methyladenosine phosphoramidite is activated by the activator solution and couples to the deprotected 5'-hydroxyl group. Coupling efficiency is a critical parameter and is typically monitored by the instrument via trityl cation release. [5] * Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. [3][4] * Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. [1]4. Cycle Repetition: The cycle is repeated until the full-length oligonucleotide is synthesized. [6]5. Final Deblocking: A final acid treatment can remove the 5'-DMT protecting group, or it can be left on to aid in purification. [7]

Post-Synthesis Processing: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. [7] Materials:

  • Ammonium hydroxide solution (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA) [8]* Buffer for desalting (e.g., TE buffer)

Procedure:

  • Cleavage: Transfer the CPG support to a screw-cap vial. Add the cleavage/deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature and duration. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases. [5][7]2. Deprotection: The duration of the deprotection step is critical and depends on the specific protecting groups used. [7]For standard protecting groups, incubation at 55°C for 8-12 hours is common. [9]For oligonucleotides with multiple 5'-O-methyladenosine incorporations, milder deprotection conditions may be necessary. [2]3. Supernatant Collection: After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporation: Evaporate the cleavage/deprotection solution to dryness using a centrifugal vacuum concentrator.

Purification and Quality Control

Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides. [10][11] 5.1. Purification by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18) [12] Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water [13]* Mobile Phase B: Acetonitrile [13] Procedure:

  • Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of Mobile Phase A.

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute the oligonucleotide using a gradient of increasing acetonitrile concentration. The full-length, DMT-on oligonucleotide (if the final deblocking step was omitted) will have a longer retention time than the failure sequences. [10]3. Fraction Collection: Collect the fractions corresponding to the major peak.

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion chromatography column or ethanol precipitation. [7] 5.2. Quality Control: Mass Spectrometry

Electrospray ionization-mass spectrometry (ESI-MS) is routinely used to confirm the identity and purity of the final product. [14][15] Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent for mass spectrometry.

  • Mass Spectrometry Analysis: Infuse the sample into the ESI-MS instrument.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the 5'-O-methyladenosine-modified oligonucleotide. [14]The mass of the modification will be accounted for in the final spectrogram. [16]

    Parameter Expected Result
    Purity (HPLC) >90% [12]

    | Identity (ESI-MS) | Observed mass should be within ± 0.1% of the calculated mass. |

Table 1: Typical Quality Control Specifications for 5'-O-Methyladenosine-Modified Oligonucleotides.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Efficiency Inactive phosphoramidite or activator.Use fresh reagents. Ensure anhydrous conditions.
Presence of Deletion Mutants Inefficient capping.Check the composition and age of capping reagents. [4]
Incomplete Deprotection Insufficient incubation time or temperature. Old deprotection reagents.Optimize deprotection conditions based on the protecting groups used. Use fresh ammonium hydroxide. [8]

Table 2: Troubleshooting Guide for the Synthesis of 5'-O-Methyladenosine-Modified Oligonucleotides.

Conclusion

The successful incorporation of 5'-O-methyladenosine into synthetic oligonucleotides requires careful attention to detail at every stage, from the quality of the starting materials to the optimization of the synthesis and purification protocols. By following the guidelines outlined in this application note, researchers can reliably produce high-quality modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutic development.

References

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]

  • Beier, M., & Hoheisel, J. D. (2004). Synthesis of 5'-O-phosphoramidites with a photolabile 3'-O-protecting group. Current Protocols in Nucleic Acid Chemistry, Chapter 12:Unit 12.3.
  • Seth, P. P., et al. (2021). Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs. Nucleic Acids Research, 49(3), 1235–1249.
  • Glen Research. (2010, May). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Glen Report, 22(1).
  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Galaev, I. Y., & Mattasson, B. (1995). Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(11), 1083-1090.
  • Graj, K., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(15), 9997–10010.
  • Zhang, X., & Jones, R. A. (2010). Oligonucleotide synthesis under mild deprotection conditions. Accounts of chemical research, 43(4), 534–544.
  • Mettler Toledo. (n.d.). Oligonucleotide Synthesis | Methods and Applications. Retrieved from [Link]

  • Reddy, M. P., et al. (2003). Reagents for oligonucleotide cleavage and deprotection. U.S.
  • Valentini, P., et al. (2025). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Organic Process Research & Development.
  • Danaher Life Sciences. (n.d.). Oligonucleotide Synthesis | Phosphoramidite Method. Retrieved from [Link]

  • Waters. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

  • Seio, K., et al. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic Acids Research, 30(5), 1189–1196.
  • Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Greenberg, M. M. (2000). Synthesis and Deprotection of Oligonucleotides under Aprotic Conditions. Organic Letters, 2(23), 3655–3658.
  • ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Nucleic Acids Book. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection. Glen Report 25 Supplement. Retrieved from [Link]

  • Waters. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]

  • Gilar, M., et al. (2008). Sequence Confirmation of Modified Oligonucleotides Using Chemical Degradation, Electrospray Ionization, Time-of-Flight, and Tandem Mass Spectrometry. Analytical Chemistry, 80(20), 7767–7775.
  • Waters. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

  • Agilent Technologies. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]

Sources

Application

Application Note: 5'-O-Methyladenosine in Drug Discovery – From Kinase Pharmacophore Modeling to Adenosine Receptor Modulation

Executive Summary & Mechanistic Context In modern drug discovery, 5'-O-methyladenosine serves a dual, highly specialized role. Depending on the assay environment, it functions either as a computational scaffold for desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug discovery, 5'-O-methyladenosine serves a dual, highly specialized role. Depending on the assay environment, it functions either as a computational scaffold for designing ATP-competitive kinase inhibitors or as a biochemical ligand for probing G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to address both paradigms. Understanding the causality behind its structural properties is critical:

  • The ATP-Mimetic Scaffold (Computational Assays): ATP binds to the highly conserved hinge region of kinases. However, the triphosphate tail of ATP is highly charged, flexible, and its binding pocket is frequently unoccupied in inhibitor co-crystals. By truncating ATP to 5'-O-methyladenosine, researchers create an ideal "dummy molecule." This structure accurately mimics the low-energy, non-phosphate interactions of ATP, allowing for the generation of robust 3-point pharmacophores that select for drug-like, ATP-competitive scaffolds[1][2].

  • The Adenosine Receptor Modulator (In Vitro Assays): Adenosine receptors (A1, A2A, A2B, A3) are Gi/o-coupled GPCRs. Modifying the 5'-position of adenosine with an O-methyl group specifically locks the molecule into a conformation that enhances binding affinity for the A1 receptor. These derivatives act as partial agonists, meaning they stimulate the receptor without causing full desensitization—a highly desirable trait for therapeutic safety[3].

Computational Workflow: ATP-Mimetic Pharmacophore Modeling

Causality & Theory

When screening virtual libraries for novel kinase inhibitors, using the entire ATP molecule as a query yields overly restrictive, non-drug-like hits due to the triphosphate moiety. 5'-O-methyladenosine solves this by presenting only the essential hydrogen bond donors/acceptors and aromatic ring centers required for hinge-region binding[1]. By mapping the low-energy conformers of 5'-O-methyladenosine, we can generate a unified pharmacophore query to screen massive libraries (e.g., 60,000+ compounds) for novel kinase inhibitors, such as Anaplastic Lymphoma Kinase (ALK) inhibitors[2].

Validated Protocol: Virtual Screening & Scaffold Selection

This protocol is a self-validating computational system. It requires a decoy database to ensure the query stringency is correctly calibrated.

Step 1: Conformational Analysis

  • Import the 3D structure of 5'-O-methyladenosine into your molecular modeling software (e.g., Chem-X or equivalent).

  • Generate a database of low-energy conformations. Crucial Step: Exclude any spatial volumes that would normally be occupied by the triphosphate tail of ATP[2].

Step 2: Pharmacophore Feature Extraction

  • Create a 3-point pharmacophore query based on the conformers. Define interaction features: hydrogen bond donors, hydrogen bond acceptors, positive charge centers, and aromatic ring centers[1].

Step 3: Virtual Library Screening (Self-Validating Step)

  • Validation Control: Spike a library of known kinase-inactive decoys into your screening database (e.g., ChemBridge EXPRESS-Pick collection)[1].

  • Apply the pharmacophore query. Set the overlap criteria stringency such that at least 50% of the query pharmacophores must be present in the computational hits[1].

  • Troubleshooting: If decoys are retrieved, increase the overlap stringency (e.g., require 4 out of 6 features to match) until the false-positive rate drops below 1%.

Step 4: Hit Triage

  • Allow the remaining half of the pharmacophores in the hit molecules to be structurally diverse. This diversity is what confers selectivity among different ATP-binding sites observed in nature[1].

VirtualScreening A Target Kinase ATP-Binding Site B 5'-O-Methyladenosine Conformational Analysis A->B C Exclude Triphosphate Interactions B->C Mimic non-phosphate binding D Generate 3-Point Pharmacophore Query C->D E Virtual Library Screening (e.g., 60,000+ compounds) D->E Apply overlap criteria F Hit Selection & In Vitro Validation E->F

Fig 1: Virtual screening workflow using 5'-O-methyladenosine as an ATP-mimetic pharmacophore.

In Vitro Functional Assays: Adenosine Receptor Modulation

Causality & Theory

Derivatives of 5'-O-methyladenosine (e.g., N-cyclopentyl-5'-O-methyladenosine) exhibit high affinity for the Adenosine A1 receptor[3]. Because A1 is a Gi/o-coupled GPCR, its activation leads to two measurable downstream events:

  • The exchange of GDP for GTP on the Gα subunit.

  • The inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.

Validated Protocol 1:[35S]GTPγS Binding Assay

Why use [35S]GTPγS? It is a radiolabeled, non-hydrolyzable analog of GTP. Because the Gα subunit cannot hydrolyze it, the radioactive signal accumulates, providing a direct, stable measurement of receptor activation[3].

Step 1: Membrane Preparation

  • Isolate membranes from CHO cells stably expressing human Adenosine A1 or A3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Step 2: Assay Assembly (Self-Validating System)

  • Set up a 96-well plate. Each well must contain: 10 µg membrane protein, 10 µM GDP (to reduce basal noise), and 0.1 nM [35S]GTPγS.

  • Controls:

    • Basal: Buffer only (Minimum signal).

    • Positive Control: 1 µM CPA (N6-cyclopentyladenosine) for A1, or IB-MECA for A3 (Maximum signal).

  • Add 5'-O-methyladenosine derivatives at varying concentrations (10^-10 to 10^-5 M).

Step 3: Incubation and Filtration

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

Step 4: Detection

  • Add scintillation cocktail to the filters and read in a liquid scintillation counter. Calculate the Z'-factor using the basal and positive controls; a Z' > 0.5 validates the assay plate.

Validated Protocol 2: cAMP Inhibition Assay

Causality: Because A1/A3 activation inhibits cAMP, we must first artificially spike cAMP levels using Forskolin (an adenylyl cyclase activator) to create a measurable window of inhibition[3].

Step 1: Cell Preparation

  • Seed CHO cells expressing A1/A3 receptors in a 96-well plate.

  • Pre-incubate cells with 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the natural degradation of cAMP.

Step 2: Compound Addition

  • Add 10 µM Forskolin to all wells (except the true basal control) to stimulate cAMP production[3].

  • Simultaneously add the 5'-O-methyladenosine derivatives (10^-10 to 10^-5 M). Incubate for 30 minutes at 37°C.

Step 3: Lysis and Detection

  • Lyse the cells and measure cAMP accumulation using a TR-FRET or AlphaScreen cAMP detection kit.

  • Interpretation: A decrease in the TR-FRET signal relative to the Forskolin-only well confirms the partial agonistic effect of the 5'-O-methyladenosine derivative[3].

GPCR_Assay L 5'-O-Methyladenosine Derivative R Adenosine A1/A3 Receptor (GPCR) L->R Partial Agonism G Gi/o Protein Activation R->G GTP [35S]GTPγS Binding Assay G->GTP Readout 1 AC Adenylyl Cyclase Inhibition G->AC cAMP Decreased cAMP Production AC->cAMP cAMPassay cAMP Accumulation Assay cAMP->cAMPassay Readout 2

Fig 2: GPCR signaling cascade and functional assay readouts for adenosine receptor modulators.

Quantitative Data Summary

The following table summarizes the structure-activity relationships (SAR) and assay outcomes when utilizing 5'-O-methyladenosine as either a computational scaffold or an in vitro ligand.

Compound / ScaffoldTargetApplication ModeKey Metric / AffinityFunctional Outcome
5'-O-Methyladenosine Kinase Active SitesPharmacophore QueryN/A (Computational)Yields selective ATP-competitive hits[1]
5-Aryl-pyridone-3-carboxamides Anaplastic Lymphoma Kinase (ALK)Hit-to-Lead OptimizationIC50 = 380 nM, Ki ~ 200 nMTumor cell proliferation inhibition[2]
N-Cyclopentyl-5'-O-methyladenosine Adenosine A1 ReceptorIn Vitro Functional AssayKi = 16 nMPartial Agonist (cAMP & GTPγS)[3]
N-(3-Iodobenzyl)-5'-O-ethyladenosine Adenosine A3 ReceptorIn Vitro Functional AssayKi = 3 nMPartial Agonist (cAMP & GTPγS)[3]

References

  • ChemBridge Corporation. "KINACore/KINASet". 1

  • Journal of Medicinal Chemistry - ACS Publications. "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase". 2

  • PubMed (NIH). "5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors". 3

Sources

Method

Application Note: NMR Spectroscopic Characterization and Validation of 5'-O-Methyladenosine

Introduction and Biological Context 5'-O-methyladenosine is a critical modified nucleoside frequently encountered in epitranscriptomic research, particularly in the study of mRNA capping mechanisms, and serves as a stabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

5'-O-methyladenosine is a critical modified nucleoside frequently encountered in epitranscriptomic research, particularly in the study of mRNA capping mechanisms, and serves as a stable pharmacophore in nucleoside-analog drug design[1][2]. The precise structural validation of this molecule is paramount, as the exact position of the methyl group dictates its biological activity, conformational diversity, and resistance to specific hydrolases[3]. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the structure of 5'-O-methyladenosine, distinguishing it from other positional isomers (e.g., 2'-O-methyladenosine or N6-methyladenosine).

Causality and Rationale for the NMR Strategy

The structural elucidation of modified nucleosides relies on a multi-dimensional NMR approach because 1D 1 H NMR alone cannot definitively prove the linkage site of the methyl group due to spectral overlap in the ribose region (3.0–4.5 ppm).

  • Solvent Selection (DMSO- d6​ vs. D 2​ O): We mandate DMSO- d6​ for initial characterization. Unlike D 2​ O, DMSO- d6​ prevents the rapid chemical exchange of the adenine exocyclic amine (-NH 2​ ) and the ribose hydroxyls (2'-OH, 3'-OH). Observing these exchangeable protons provides critical starting points for COSY walk-throughs and confirms the absence of methylation at the 2' and 3' positions.

  • 2D COSY (Correlation Spectroscopy): Essential for mapping the continuous spin system of the ribose ring from the anomeric proton (H1') through to the 5'-methylene protons (H5'/H5'').

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by spreading them across the carbon dimension, allowing precise assignment of the 5'-OCH 3​ protons to their directly attached carbon[4].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of this protocol. The HMBC provides the definitive proof of the 5'-O-methyl linkage by revealing a three-bond correlation ( 3JCH​ ) between the methoxy protons and the C5' carbon of the ribose ring.

Analytical Workflow

NMR_Workflow N1 1. Sample Preparation DMSO-d6 10-20 mM N2 2. 1D Acquisition 1H & 13C NMR N1->N2 Optimize Shims & Tune N3 3. 2D Acquisition COSY HSQC HMBC N2->N3 Identify Shifts & Integrals N4 4. Resonance Assignment Sugar Spin System & Base N3->N4 Correlate Neighboring Spins N5 5. Linkage Validation 5'-OCH3 to C5' HMBC N4->N5 Confirm Ether Modification

Workflow for the NMR characterization of 5'-O-methyladenosine, highlighting validation steps.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of highly purified 5'-O-methyladenosine.

  • Solvation: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field distortions.

Step 2: Data Acquisition Parameters

Acquire data on a spectrometer operating at a minimum of 400 MHz (preferably 600 MHz for optimal resolution of the sugar envelope) at 298 K.

  • 1D 1 H NMR: Spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, 16–32 scans.

  • 1D 13 C NMR: Spectral width of 220 ppm, D1 of 2.0 s, minimum 1024 scans. Use 1 H decoupling (WALTZ-16).

  • 2D COSY: 2048 x 256 complex points, D1 of 1.5 s.

  • 2D 1 H- 13 C HSQC: Phase-sensitive, optimized for 1JCH​ = 145 Hz.

  • 2D 1 H- 13 C HMBC: Optimized for long-range couplings ( nJCH​ = 8 Hz). This parameter is critical for observing the ether linkage across the oxygen atom.

Step 3: Processing and Self-Validation System

To ensure trustworthiness, the protocol relies on a built-in self-validation matrix during data processing:

  • Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C) and zero-fill to at least 64k data points before Fourier transformation.

  • Phase and baseline correct all spectra manually.

  • Validation Checkpoint 1 (Purity & Stoichiometry): Integrate the anomeric H1' doublet and set its value to exactly 1.00. The integral of the methoxy singlet (~3.32 ppm) MUST be exactly 3.00 ± 0.05. A deviation indicates incomplete methylation or co-eluting impurities.

  • Validation Checkpoint 2 (Linkage Confirmation): Inspect the 2D HMBC spectrum. A distinct cross-peak must be observed between the -OCH 3​ proton signal and the C5' carbon signal (~71 ppm). The absence of this peak, or a correlation to C2'/C3', instantly invalidates the 5'-O-methyl structural hypothesis.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts and key correlations for 5'-O-methyladenosine, synthesized from established literature values for related modified adenosines[4].

Table 1: Representative 1 H and 13 C NMR Assignments (DMSO- d6​ )
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
Adenine Base
H28.14Singlet (s)152.4
H88.34Singlet (s)139.8
NH 2​ (N6)7.35Broad singlet (br s, 2H)-
C4, C5, C6--149.1, 119.4, 156.2
Ribose Sugar
H1'5.89Doublet (d, J = 5.8)87.9
H2'4.61Multiplet (m)73.2
H3'4.15Multiplet (m)70.5
H4'3.98Multiplet (m)82.6
H5' / H5''3.52 / 3.61Doublet of doublets (dd)71.8
Modification
5'-OCH 3​ 3.32Singlet (s, 3H)58.6
Table 2: Key 2D NMR Correlations for Structural Validation
ExperimentSource Proton ( δH​ )Correlated TargetStructural Significance
COSY H1' (5.89 ppm)H2' (4.61 ppm)Confirms the starting point of the ribose spin system.
COSY H4' (3.98 ppm)H5'/H5'' (3.52/3.61 ppm)Links the core sugar ring to the exocyclic 5'-methylene group.
HSQC 5'-OCH 3​ (3.32 ppm)Methoxy Carbon (58.6 ppm)Assigns the methyl group to its direct carbon atom.
HMBC 5'-OCH 3​ (3.32 ppm)C5' Carbon (71.8 ppm)CRITICAL: Proves the ether linkage is exclusively at the 5'-position.
HMBC H1' (5.89 ppm)C4, C8 (149.1, 139.8 ppm)Confirms the N -glycosidic bond between the ribose and adenine base.

References

  • EvitaChem.Buy 5'-O-methyladenosine (EVT-8894242) | 20649-45-0 - EvitaChem.
  • The Royal Society of Chemistry.
  • Journal of Medicinal Chemistry - ACS Publications.Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase.
  • MDPI.Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function.
  • Instituto Politécnico de Bragança.
  • Electronics and Books.Reactions of Adenine Nucleosides with Aqueous Alkalies: Kinetics...

Sources

Application

Guide to High-Efficiency In Vitro Transcription with 5'-O-Methyladenosine Cap Analogs

An Application Note and Protocol for Researchers Abstract The efficacy of synthetic messenger RNA (mRNA) for therapeutic and research applications is critically dependent on the integrity of its 5' cap structure. This ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The efficacy of synthetic messenger RNA (mRNA) for therapeutic and research applications is critically dependent on the integrity of its 5' cap structure. This cap, a modified guanosine nucleotide, is essential for protecting the transcript from exonuclease degradation, facilitating nuclear export, and recruiting the ribosomal machinery for efficient protein translation.[1][2][3] Co-transcriptional capping, where a cap analog is incorporated during the in vitro transcription (IVT) reaction, offers a streamlined and efficient method for producing functional mRNA.[4] This guide provides a detailed examination of modern 5'-O-methyladenosine cap analogs, such as CleanCap®, contrasting them with traditional methods like ARCA. We present the underlying biochemical principles, comparative performance data, and a comprehensive protocol for the synthesis and purification of high-quality, capped mRNA.

The Critical Role of the 5' Cap: From Cap-0 to Cap-1

In eukaryotes, the 5' end of an mRNA molecule is adorned with a 7-methylguanosine (m⁷G) nucleotide linked via an unusual 5'-to-5' triphosphate bridge.[5] This fundamental structure is known as Cap-0 . In higher eukaryotes, this structure is further modified by methylation at the 2'-hydroxyl group of the first transcribed nucleotide, creating the Cap-1 structure.[5][6]

The distinction is not trivial:

  • Translational Efficiency: While both caps are recognized by the translation initiation complex, the Cap-1 structure is associated with higher rates of protein synthesis.[7]

  • Immune Evasion: The innate immune system employs sensors, such as IFIT proteins, that can recognize and target RNAs lacking a Cap-1 structure as foreign.[2][3][8] Therefore, for therapeutic applications, generating mRNA with a Cap-1 structure is paramount to avoid adverse immune responses and maximize protein expression.[9][10]

Further modifications, such as N⁶-methylation of the first adenosine (m⁶A), can also occur, which has been shown to enhance translation and mRNA stability by resisting decapping enzymes.[1][11]

A Tale of Two Capping Strategies: Enzymatic vs. Co-transcriptional

Producing capped mRNA in vitro can be achieved through two primary methodologies:

  • Post-Transcriptional (Enzymatic) Capping: In this multi-step process, an uncapped RNA transcript is first synthesized and purified. Subsequently, it is treated with a series of enzymes, such as Vaccinia Capping Enzyme, in the presence of GTP and the methyl donor S-adenosylmethionine (SAM) to add the cap structure.[9][12][13] While highly efficient, this method is laborious, involving multiple reactions and purification steps that can lead to sample loss and RNA degradation.[12][13]

  • Co-transcriptional Capping: This method integrates the capping process into the IVT reaction itself by including a synthetic cap analog in the nucleotide mix.[4][14] The RNA polymerase initiates transcription with the cap analog instead of a standard NTP, producing a capped transcript in a single "one-pot" reaction.[7][13] This approach is significantly more efficient in terms of time and workflow.

This guide focuses on the co-transcriptional approach, which has become the industry standard due to its simplicity and the development of highly efficient cap analogs.

G cluster_post Post-Transcriptional Capping cluster_co Co-Transcriptional Capping p_ivt 1. In Vitro Transcription p_pur1 2. RNA Purification p_ivt->p_pur1 p_enz 3. Enzymatic Capping Reaction p_pur1->p_enz p_pur2 4. Final RNA Purification p_enz->p_pur2 end_post p_pur2->end_post c_ivt 1. One-Pot IVT & Capping Reaction c_pur 2. RNA Purification c_ivt->c_pur end_co c_pur->end_co start start->p_ivt start->c_ivt

Figure 1. Comparison of post-transcriptional and co-transcriptional mRNA capping workflows.

The Evolution of Cap Analogs: From ARCA to Trinucleotides

The success of co-transcriptional capping hinges on the efficiency with which the cap analog is incorporated by the RNA polymerase.

Anti-Reverse Cap Analog (ARCA)

Early co-transcriptional capping utilized dinucleotide analogs like m⁷GpppG. However, these could be incorporated in either the correct or incorrect (reverse) orientation. The Anti-Reverse Cap Analog (ARCA), or m⁷GpppA, was a significant improvement. It contains a 3'-O-methyl group on the m⁷G, preventing it from being incorporated as the first nucleotide in a growing RNA chain, thus ensuring proper orientation.[10]

Despite this advance, ARCA has limitations:

  • GTP Competition: T7 RNA polymerase initiates transcription by binding a guanosine (G) nucleotide. ARCA must compete with the much more abundant GTP in the reaction mix, leading to capping efficiencies of only 70-80%.[1][4][12] To favor ARCA incorporation, the GTP concentration must be lowered, which often reduces overall mRNA yield.[13][14]

  • Cap-0 Formation: ARCA generates a Cap-0 structure, which is less optimal for in-vivo applications and may require a subsequent enzymatic step to be converted to Cap-1.[4][7]

5'-O-Methyladenosine Analogs: The Trinucleotide Revolution (CleanCap®)

Modern cap analogs, such as TriLink's CleanCap® reagents, are trinucleotides that overcome the limitations of ARCA. These are the quintessential "5'-O-methyladenosine analogs" as they are designed to generate a Cap-1 structure where the first transcribed nucleotide (often an adenosine) is 2'-O-methylated.

The key innovation is in the initiation mechanism. Instead of relying on a single 'G', analogs like CleanCap® AG use the initiating dinucleotide "AG". The T7 RNA polymerase recognizes this dinucleotide on the DNA template, leading to a much more efficient and specific incorporation of the entire cap analog.[1]

G cluster_arca ARCA Initiation cluster_clean CleanCap® AG Initiation template_a 3'-...C T G...-5' DNA Template polymerase_a T7 RNA Polymerase polymerase_a->template_a:f0 arca m⁷GpppG (ARCA) arca->polymerase_a Competes gtp GTP gtp->polymerase_a Competes template_c 3'-...T C G...-5' DNA Template polymerase_c T7 RNA Polymerase polymerase_c->template_c:f0 cleancap m⁷GpppAmG (CleanCap® AG) cleancap->polymerase_c Specific Recognition

Figure 2. Mechanism of transcription initiation with ARCA vs. a trinucleotide analog.

This superior mechanism results in:

  • High Capping Efficiency: Typically >95%, eliminating the need to reduce GTP concentration and thus maximizing mRNA yields.[4][12][13]

  • Direct Cap-1 Synthesis: The 2'-O-methyl group is built into the analog, producing a translationally superior and less immunogenic Cap-1 mRNA in a single step.[7][15]

  • Sequence Flexibility: Different CleanCap® analogs are available for various transcription start sites, such as AG, GG, and AU, allowing for broad template compatibility.[12] CleanCap® AU, for instance, is optimized for self-amplifying RNAs which often begin with an AU sequence.[16]

Quantitative Performance Comparison

The advantages of 5'-O-methyladenosine analogs over ARCA are quantifiable across several key metrics.

ParameterARCA (m⁷GpppA)CleanCap® AnalogsAdvantage of CleanCap®
Capping Efficiency 70-80%[4][12]>95%[4][12][13]Higher proportion of functional mRNA.
Final Cap Structure Cap-0[4][7]Cap-1 (or modified, e.g., m⁶Am)[7][15]Optimal for translation and immune evasion.
Workflow One-pot IVT. May require a second enzymatic reaction for Cap-1.True "one-pot" synthesis for Cap-1 mRNA.[7]More streamlined, faster, and lower cost.[15]
mRNA Yield Lower, due to required reduction in GTP concentration.[12][13]High, as optimal GTP levels can be used.[12]Maximizes output from a single reaction.
Immunogenicity Higher, due to Cap-0 structure and presence of uncapped transcripts.Lower, due to highly efficient Cap-1 formation.[10][17]Better safety profile for in vivo applications.

Detailed Protocol: Co-transcriptional Capping with a 5'-O-Methyladenosine Analog

This protocol provides a generalized framework for synthesizing capped mRNA using a trinucleotide analog (e.g., CleanCap® AG) and T7 RNA Polymerase.

Pre-Reaction Preparation
  • DNA Template Preparation:

    • The DNA template must be a high-quality, linearized plasmid or a PCR product.

    • It must contain a T7 RNA polymerase promoter sequence followed by the appropriate initiation sequence for your chosen cap analog (e.g., AGG for CleanCap® AG).[4][18]

    • Linearize the plasmid DNA with a restriction enzyme that produces a blunt or 5' overhang end. Purify the linearized template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Confirm complete linearization by running a small amount on an agarose gel.[19]

  • Nuclease-Free Environment:

    • Work in a dedicated area for RNA work. Use nuclease-free water, pipette tips, and microcentrifuge tubes.[18] Wear gloves at all times.

In Vitro Transcription Reaction (20 µL)

Causality Note: Reaction components should be assembled on ice to prevent premature transcription. The polymerase should be added last as it is the most temperature-sensitive component and its addition initiates the reaction.[14]

  • Thaw all components on ice. Gently vortex and centrifuge each component before use.

  • Assemble the reaction in a nuclease-free tube on ice in the following order:

ComponentVolumeFinal ConcentrationPurpose
Nuclease-Free WaterUp to 20 µL-Solvent
10X Transcription Buffer2 µL1XProvides optimal pH, salts (Mg²⁺) for polymerase activity.[]
ATP, CTP, UTP (100 mM each)1.5 µL total7.5 mM eachRNA building blocks.
GTP (100 mM)0.3 µL1.5 mMRNA building block. Maintained at a lower concentration to balance yield and capping.
CleanCap® AG (40 mM)2.0 µL4.0 mM5'-O-methyladenosine cap analog for co-transcriptional capping.
Linearized DNA Template (1 µg/µL)1 µL50 ng/µLTemplate for RNA synthesis.
T7 RNA Polymerase Mix2 µL-Enzyme complex that synthesizes RNA from the DNA template.
Total Volume 20 µL
  • Mix gently by flicking the tube or pipetting slowly.

  • Centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours .[7]

DNase I Treatment

Causality Note: The DNA template must be removed as it can interfere with downstream applications and quantification. DNase I is an endonuclease that specifically degrades DNA without affecting the newly synthesized RNA.[18]

  • Following the 37°C incubation, add 1 µL of RNase-free DNase I to the reaction mixture.

  • Mix gently and incubate at 37°C for 15 minutes .[14][18]

Purification of Capped mRNA

Causality Note: Purification is essential to remove reaction components such as enzymes, salts, unincorporated NTPs, and the digested DNA template, which can inhibit downstream applications like transfection or translation.[][21][22]

Several methods can be used, with the choice depending on the required purity, scale, and downstream application.[21]

  • Silica-Based Spin Columns (Recommended for High Purity): Kits like NEB's Monarch® RNA Cleanup Kits are highly effective.[21] They efficiently remove all reaction components, yielding high-purity RNA in water or elution buffer.[22] Follow the manufacturer's protocol.

  • Lithium Chloride (LiCl) Precipitation (for large RNAs >300 nt): This method selectively precipitates RNA, leaving most NTPs and proteins in the supernatant.[14][21]

    • Add nuclease-free water to the reaction to bring the volume to 50 µL.

    • Add 25 µL of 7.5 M LiCl (final concentration 2.5 M).

    • Mix well and incubate at -20°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 500 µL of cold 70% ethanol to remove residual salts.

    • Centrifuge again for 5 minutes. Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

Quality Control and Storage
  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). Calculate the A260/A280 ratio to assess purity (a ratio of ~2.0 is indicative of pure RNA).

  • Integrity Analysis: Run an aliquot of the purified RNA on a denaturing agarose gel or use an automated electrophoresis system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality, full-length mRNA.

  • Storage: Store the purified mRNA at -80°C for long-term stability.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No RNA Yield - Inactive polymerase.- Degraded DNA template or NTPs.- Presence of RNase contamination.- Incorrect promoter/polymerase pairing.- Use fresh enzyme and reagents.- Ensure template integrity and complete linearization.- Strictly adhere to nuclease-free techniques.- Verify the promoter sequence matches the polymerase used.
Low Capping Efficiency - Incorrect ratio of cap analog to GTP (more common with ARCA).- Degraded cap analog.- For ARCA, optimize the cap:GTP ratio (e.g., 4:1).- For trinucleotide analogs, this is rare; ensure the analog has not been degraded by multiple freeze-thaw cycles.
RNA Smear on Gel - RNA degradation by RNases.- Incomplete DNA template removal (DNase step failed).- Abortive transcription products.- Improve nuclease-free technique.- Ensure DNase I is active and incubation is sufficient.- Optimize reaction conditions (e.g., Mg²⁺ concentration) or purify via methods that remove small fragments (e.g., LiCl precipitation).
RNA of Incorrect Size - Incomplete linearization of plasmid template.- Premature transcription termination.- Confirm complete linearization on a gel before IVT.- Check DNA sequence for cryptic T7 termination signals.

References

  • Takara Bio. (n.d.). Co-transcriptional capping. Takara Bio. Retrieved from [Link]

  • Zhang, N., et al. (2025). Purification of messenger RNA directly from crude IVT using polyethylene glycol and NaCl precipitation. MIT. Retrieved from [Link]

  • Kariko, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC purification of in vitro transcribed long RNA. Nucleic Acids Research. Retrieved from [Link]

  • Dziuba, D., et al. (2017). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Nucleic Acids Research. Retrieved from [Link]

  • Temiakov, D., et al. (2004). Structural basis for substrate selection by t7 RNA polymerase. Cell. Retrieved from [Link]

  • Yin, Y. W., & Steitz, T. A. (2004). Structural Basis for Substrate Selection by T7 RNA Polymerase. ResearchGate. Retrieved from [Link]

  • Xu, C. (n.d.). CleanCap® M6. Glen Report 35.21. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). An Overview of T7 RNA Polymerase. Creative Diagnostics. Retrieved from [Link]

  • Martin Lab. (n.d.). T7 RNA Polymerase Mechanism and Structure. University of Massachusetts Amherst. Retrieved from [Link]

  • Fenix, E. (2020). Capping strategies for the manufacture of mRNA vaccines. Fenix. Retrieved from [Link]

  • Szafranska, K., et al. (2023). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. Retrieved from [Link]

  • Meyer, K. D., et al. (2015). 5′ UTR m6A Promotes Cap-Independent Translation. Cell. Retrieved from [Link]

  • GAlkars, I., et al. (2021). ATP-Independent Initiation during Cap-Independent Translation of m 6 A-Modified mRNA. International Journal of Molecular Sciences. Retrieved from [Link]

  • Mauer, J., et al. (2017). Reversible methylation of m6Am in the 5′ cap controls mRNA stability. Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the 5′ cap of mRNA (m⁷GpppN) in translation, stability, and immunogenicity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 5'UTR m⁶A promotes cap-independent mRNA translation initiation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Five-prime cap. Wikipedia. Retrieved from [Link]

  • Hussain Biology. (2020). 5 Prime Capping of mRNA | Eukaryotic mRNA Processing. YouTube. Retrieved from [Link]

  • Drazkowska, K., et al. (2022). O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap. Nucleic Acids Research. Retrieved from [Link]

  • Ramanathan, A., et al. (2016). mRNA capping: biological functions and applications. Nucleic Acids Research. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). CleanCap® 試薬. Nacalai Tesque, Inc. Retrieved from [Link]

  • Shapiro, M. (n.d.). In vitro Transcription for RNA in situ Probes. University of Utah. Retrieved from [Link]

  • Zhou, L. (2025). In Vitro transcriptase: Methods for studying XNA synthesis. Methods in Enzymology. Retrieved from [Link]

  • JoVE. (2022). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low detection limits of 5'-O-methyladenosine in LC-MS/MS

Welcome to the Technical Support Center for Advanced Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with quantifying 5'-O-methyladenosine via LC-MS/MS.

Unlike the more commonly studied N6-methyladenosine (m6A), 5'-O-methyladenosine presents unique analytical hurdles: extreme hydrophilicity, susceptibility to in-source fragmentation, and severe isomeric interference. This guide maps the causality behind these issues and provides self-validating protocols to achieve sub-femtomole limits of detection (LOD).

🔬 Core Troubleshooting Q&A

Q1: My 5'-O-methyladenosine peak elutes in the void volume on a standard C18 column, resulting in severe ion suppression and a high LOD. How do I fix this? The Causality: 5'-O-methyladenosine is a highly polar nucleoside. On traditional reversed-phase (C18) columns, it lacks sufficient hydrophobic interaction to be retained, causing it to co-elute with unretained biological salts and hydrophilic matrix components. This leads to catastrophic signal suppression in the electrospray ionization (ESI) source[1]. The Solution: Abandon standard C18 chemistries. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a porous graphitic carbon (PGC) column. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, which forces polar analytes to partition into a water-enriched layer on the stationary phase, dramatically increasing retention time and moving the analyte away from the suppression zone[2].

Q2: Even with HILIC, my signal-to-noise (S/N) ratio is too low in complex biological matrices (e.g., urine, cell lysates). How can I selectively enrich this specific analyte? The Causality: Biological matrices contain massive amounts of competing endogenous compounds. Standard solid-phase extraction (SPE) often fails to separate 5'-O-methyladenosine from other polar metabolites. The Solution: Exploit the molecule's unique stereochemistry using Phenylboronic Acid (PBA) Affinity SPE . 5'-O-methyladenosine has a methoxy group at the 5'-position, leaving the 2'-OH and 3'-OH groups free. Because these hydroxyls are adjacent and on the same face of the ribose ring, they form a cis-diol. Under basic conditions (pH 8.5), PBA forms a reversible covalent boronate ester exclusively with cis-diols. This allows you to wash away matrix components and non-cis-diol isomers (like 2'-O-methyladenosine, which lacks a free 2'-OH) before eluting your target with an acidic buffer.

Q3: My MRM transition ([M+H]⁺ 282.1 → 136.1) shows a weak signal compared to my internal standard. Is the instrument failing? The Causality: Nucleosides are notoriously fragile. The glycosidic bond connecting the adenine base to the ribose ring is easily broken. If your Declustering Potential (DP) or capillary voltage is too high, 5'-O-methyladenosine will undergo in-source fragmentation before it even reaches the first quadrupole (Q1), converting your precursor ion (m/z 282.1) into the adenine base (m/z 136.1) prematurely[3]. The Solution: Lower your source voltage and desolvation temperature. Perform a syringe infusion of a pure standard and monitor the Q1 scan (not MRM). Gradually decrease the DP until the precursor ion (282.1) is maximized and the in-source fragment (136.1) is minimized.

Q4: How do I definitively prove my peak is 5'-O-methyladenosine and not m6A, m1A, or 2'-O-methyladenosine? The Causality: All these compounds are structural isomers with an identical precursor mass ([M+H]⁺ = 282.1). Relying solely on precursor mass will result in false positives and artificially inflated quantification[4]. The Solution: Use a combination of specific MS/MS fragmentation patterns and cis-diol reactivity.

  • m6A and m1A have the methyl group on the base. Cleavage of the glycosidic bond yields a methylated base fragment (m/z 150.1 ).

  • 5'-O-methyladenosine and 2'-O-methyladenosine have the methyl group on the ribose. Cleavage yields an unmethylated adenine base (m/z 136.1 ).

  • To distinguish 5'-O-methyladenosine from 2'-O-methyladenosine, use the PBA-SPE protocol (Q2); 5'-O-methyladenosine binds, while 2'-O-methyladenosine flows through.

📊 Data Presentation & Optimization Parameters

Table 1: Diagnostic MRM Transitions for Methyladenosine Isomers

Use this table to program your triple quadrupole (QQQ) or Q-TOF to actively filter out isomeric interferences.

IsomerPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Structural Rationale for Fragmentation
5'-O-methyladenosine 282.1136.1 (Adenine)147.1 (5'-OMe-Ribose)Methylation on ribose; glycosidic cleavage yields unmethylated base.
2'-O-methyladenosine 282.1136.1 (Adenine)147.1 (2'-OMe-Ribose)Identical MS/MS to 5'-OMe; requires PBA-SPE or HILIC separation.
N6-methyladenosine (m6A) 282.1150.1 (m6-Adenine)133.1 (Ribose)Methylation on base; glycosidic cleavage yields methylated base.
N1-methyladenosine (m1A) 282.1150.1 (m1-Adenine)133.1 (Ribose)Methylation on base; identical MS/MS to m6A.
Table 2: Column Chemistry Selection for Polar Nucleosides
Column ChemistryRetention MechanismSuitability for 5'-O-methyladenosineMatrix Suppression Risk
Standard C18 Hydrophobic partitioningPoor (Elutes in void volume)Critical / Severe
Polar-Endcapped C18 Hydrophobic + H-bondingModerate (Slight retention)High
Zwitterionic HILIC Hydrophilic partitioningExcellent (Strong retention)Low (Elutes late in gradient)

⚙️ Self-Validating Experimental Protocols

Protocol 1: PBA-SPE Enrichment (Cis-Diol Specific)

This protocol utilizes a built-in validation step to ensure signal loss is definitively isolated to either the SPE phase or the MS phase.

  • Internal Standard (IS) Spiking (The Validation Step): Spike 100 µL of your biological sample with 10 ng/mL of heavy-labeled ¹³C₅-adenosine.

    • Self-Validation Logic: If the final MS analysis shows <80% recovery of the ¹³C₅-adenosine, your SPE bed is overloaded or degraded. If recovery is >80% but your target analyte is missing, the target is genuinely below the LOD.

  • Conditioning: Pass 1 mL of 100 mM Ammonium Bicarbonate buffer (pH 8.5) through the PBA-SPE cartridge.

    • Causality: The high pH converts the boronic acid into a reactive, tetrahedral boronate anion, priming it for cis-diol capture.

  • Loading: Adjust your spiked sample to pH 8.5 using 0.1 M NaOH, and load onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash with 2 mL of 100 mM Ammonium Bicarbonate (pH 8.5).

    • Self-Validation Logic: Collect this wash fraction. Analyze it via LC-MS/MS for 2'-O-methyladenosine. Its presence here confirms the chemistry is working perfectly (rejecting non-cis-diols).

  • Elution: Elute the 5'-O-methyladenosine with 1 mL of 1% Formic Acid in Methanol (pH < 3.0).

    • Causality: The acidic pH rapidly hydrolyzes the boronate ester bond, releasing the target analyte into a highly volatile solvent ideal for downstream evaporation and LC-MS injection.

Protocol 2: HILIC-MS/MS Separation
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.0).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: Ammonium acetate provides volatile buffering necessary for reproducible HILIC retention and enhances positive-mode ESI[2].

  • Gradient Elution: Start at 95% B. Hold for 2 minutes. Linearly decrease to 50% B over 8 minutes.

    • Causality: In HILIC, the aqueous phase is the strong solvent. Starting with high organic content ensures the polar 5'-O-methyladenosine partitions deeply into the stationary phase's water layer.

🗺️ Visual Workflows & Logic Trees

G Start Methyladenosine Isomer [M+H]+ = 282.1 MSMS MS/MS Fragmentation (Glycosidic Bond Cleavage) Start->MSMS Base150 Fragment m/z 150.1 (Methylated Base) MSMS->Base150 m/z 150.1 Base136 Fragment m/z 136.1 (Unmethylated Base) MSMS->Base136 m/z 136.1 m6A m6A or m1A (Base Methylation) Base150->m6A Ribose Ribose Methylation (2'-O-Me or 5'-O-Me) Base136->Ribose PBA PBA-SPE Enrichment (cis-diol specific) Ribose->PBA Am 2'-O-methyladenosine (Lacks cis-diol: Flow-through) PBA->Am pH 8.5 Wash 5 5 PBA->5 OMe pH 3.0 Elution

Logic tree for differentiating 5'-O-methyladenosine from other isomers using MS/MS and PBA-SPE.

G Sample Biological Sample Extraction Protein Precipitation Sample->Extraction SPE PBA-SPE Cleanup Extraction->SPE HILIC HILIC Separation SPE->HILIC ESI Positive ESI (Low DP) HILIC->ESI MRM MRM Detection 282.1 -> 136.1 ESI->MRM

End-to-end sample preparation and HILIC-MS/MS workflow for 5'-O-methyladenosine quantification.

📚 References

1.[3] High Throughput and Low Bias DNA Methylation and Hydroxymethylation Analysis by Direct Injection Mass Spectrometry. Source: nih.gov. URL: 2.[4] Quantitative analysis of m6A RNA modification by LC-MS. Source: researchgate.net. URL: 3.[1] Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Source: researchgate.net. URL: 4.[2] A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides. Source: rsc.org. URL:

Sources

Optimization

Technical Support Center: Resolving 5'-O-Methyladenosine Co-Elution in LC-MS/MS

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic separation of modified nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic separation of modified nucleosides. Specifically, we address the complex co-elution issues surrounding 5'-O-methyladenosine (5'-OMe-A) and its structural isomers.

The Causality of Co-Elution: Why Do Methyladenosines Overlap?

In epitranscriptomics and nucleoside drug development, accurately quantifying 5'-O-methyladenosine is frequently compromised by Type I misidentification —a phenomenon where naturally occurring structural isomers co-elute and produce identical mass-to-charge (m/z) signals[1].

The root cause of this analytical bottleneck lies in the fundamental physics of Triple Quadrupole Mass Spectrometry (TQ-MS):

  • Mass Equivalency: All monomethylated adenosines (e.g., 5'-OMe-A, 2'-O-methyladenosine [Am], N6-methyladenosine [m6A], and N1-methyladenosine[m1A]) share the exact same monoisotopic mass, yielding a protonated precursor ion [M+H]+ of 282.12 m/z [1].

  • Fragmentation Overlap: During Collision-Induced Dissociation (CID), the N-glycosidic bond is cleaved. If the methyl group is on the nucleobase (e.g., m6A), the neutral loss is an unmodified ribose (132 Da), leaving a product ion of 150.06 m/z [2]. However, if the methyl group is on the ribose ring (e.g., 5'-OMe-A or 2'-OMe-A), the neutral loss is a methylated ribose (146 Da), leaving an unmodified adenine base product ion of 136.06 m/z [2].

  • Hydrophobic Similarity: Because 5'-OMe-A and 2'-OMe-A differ only by the position of a methyl group on the ribose hydroxyls, their polarity and partition coefficients are nearly identical. On standard C18 reversed-phase columns, they co-elute, making MS/MS differentiation impossible since both transition via 282.1 136.1 .

CID fragmentation logic for differentiating modified adenosines.

Quantitative Data Summary: Isomeric Transitions

To successfully map your MS/MS method, refer to the following quantitative parameters for methyladenosine isomers.

IsomerModification SitePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Recommended Column
5'-O-methyladenosine Ribose (5'-OH)282.12136.06146PFP or HILIC
2'-O-methyladenosine (Am) Ribose (2'-OH)282.12136.06146PFP or HILIC
N6-methyladenosine (m6A) Base (N6)282.12150.06132C18 or PFP
N1-methyladenosine (m1A) Base (N1)282.12150.06132HILIC

Self-Validating Experimental Protocol: Resolving 5'-OMe-A

To resolve 5'-OMe-A from 2'-OMe-A, you must abandon standard C18 chemistry and exploit shape selectivity or hydrogen-bonding differences[3]. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which provides alternative selectivity via π−π interactions and dipole moments.

Phase 1: System Suitability & Standard Preparation (The Validation Step)

Causality: You cannot trust biological sample data until the system proves it can separate pure standards.

  • Prepare a mixed standard containing 100 ng/mL each of 5'-OMe-A, 2'-OMe-A, and m6A in 90% Water / 10% Acetonitrile.

  • Acceptance Criteria: The method is only valid if the chromatographic resolution ( Rs​ ) between 5'-OMe-A and 2'-OMe-A is ≥1.5 (baseline resolution).

Phase 2: Mobile Phase Preparation

Causality: Nucleosides are sensitive to pH. A highly acidic mobile phase (e.g., 0.1% Formic Acid) can cause early elution and poor peak shape.

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.8 using dilute acetic acid. Why? This pH ensures the adenine base remains unprotonated, maximizing retention on the stationary phase.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Phase 3: Chromatographic Gradient (PFP Column)

Column Specs: 2.1 x 100 mm, 1.9 μ m PFP column. Flow rate: 0.3 mL/min. Column Temp: 35°C.

  • 0.0 - 2.0 min: Hold at 2% B. (Allows polar nucleosides to focus on the column head).

  • 2.0 - 12.0 min: Linear gradient from 2% B to 15% B. (A shallow slope is mandatory to separate the subtle dipole differences between 5'-OH and 2'-OH methylation).

  • 12.0 - 14.0 min: Ramp to 95% B to wash the column.

  • 14.0 - 18.0 min: Re-equilibrate at 2% B.

Workflow for resolving methyladenosine isomers using LC-MS/MS.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS/MS results show a 5'-OMe-A signal in my negative control. What could be the cause? A1: This is a classic sign of isomeric interference[3]. If your gradient is too steep, 2'-OMe-A (which is highly abundant in mammalian rRNA and mRNA) will co-elute with 5'-OMe-A. Because they share the 282.1→136.1 transition, the MS/MS cannot differentiate them, leading to a false positive. You must flatten your gradient slope between 2% and 15% organic modifier to separate them chronologically.

Q2: Can I use High-Energy Collisional Dissociation (HCD) to differentiate 5'-OMe-A from 2'-OMe-A without relying on LC separation? A2: While HCD can generate pseudo- MSn product ion spectra that help differentiate some positional isomers (such as methylated cytidines)[2], LC separation remains the absolute gold standard for ribose-methylated adenosines. The structural similarity of the ribose modifications means their fragmentation fingerprints are too identical even under HCD to allow for reliable, separation-independent quantification.

Q3: Why does my 5'-OMe-A peak look broad and tailing on a standard C18 column? A3: Nucleosides are highly polar. On a standard C18 column, they elute very early (near the void volume) and suffer from secondary interactions with unendcapped silanols on the silica support. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or an endcapped PFP column resolves this by providing a retention mechanism suited for polar analytes[1].

Q4: Does isotopic crosstalk affect 5'-OMe-A quantification? A4: Yes. Type III misidentification (isotopic crosstalk) occurs when the M+1 or M+2 heavy isotopes of an earlier-eluting, highly abundant nucleoside bleed into the mass channel of your target analyte[1]. If m6A is present at 100x the concentration of 5'-OMe-A and they co-elute, the isotopic envelope of m6A can artificially inflate the baseline of the 5'-OMe-A transition. Baseline chromatographic resolution is the only definitive fix.

References

  • BenchChem.How to resolve isomeric interferences in m6A analysis. BenchChem.
  • National Institutes of Health (NIH) - PMC.Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
  • American Chemical Society (ACS) Publications.

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 5'-O-Methyladenosine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible assay results due to the "silent" degradation of synthetic and modified nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible assay results due to the "silent" degradation of synthetic and modified nucleosides.

5'-O-methyladenosine is a critical adenosine analog utilized in metabolic studies, transcriptomics, and drug development. While the 5'-O-methylation prevents kinase-mediated phosphorylation (acting as a chain terminator or metabolic inhibitor), the molecule retains the delicate β-N-glycosidic bond. The causality of its degradation in aqueous media is almost exclusively driven by hydrolytic cleavage. This guide provides the mechanistic insights, troubleshooting steps, and validated protocols required to maintain the absolute chemical integrity of your 5'-O-methyladenosine stocks.

Part 1: Mechanistic Foundations of Nucleoside Instability

To prevent degradation, we must first understand its causality. In aqueous solutions, purine nucleosides like 5'-O-methyladenosine are highly susceptible to hydrolytic depurination [1].

When the pH drops below 6.0, the N7 position of the adenine ring becomes protonated. This protonation draws electron density away from the β-N-glycosidic bond linking the nucleobase to the 5-O-methyl-D-ribose sugar. The weakened bond undergoes spontaneous cleavage, releasing free adenine and the sugar moiety[2]. Because unbuffered laboratory water (Milli-Q) often absorbs atmospheric CO₂, its pH can drop to ~5.5, creating a mildly acidic environment that slowly destroys your standards over time.

Depurination A 5'-O-methyladenosine (Intact Nucleoside) B N7-Protonated Intermediate (Acidic Aqueous Environment) A->B + H⁺ (pH < 6.0) C Oxocarbenium Ion Transition State (Weakened Glycosidic Bond) B->C Spontaneous Cleavage D Adenine + 5-O-methyl-D-ribose (Irreversible Degradation) C->D + H₂O

Caption: Acid-catalyzed depurination pathway of 5'-O-methyladenosine in aqueous solutions.

Part 2: Troubleshooting & FAQs

Q1: Why does my 5'-O-methyladenosine standard lose potency after a few weeks on the bench, even when dissolved in sterile water? A1: You are observing acid-catalyzed depurination. Pure water lacks buffering capacity and naturally acidifies upon exposure to air. This acidification accelerates the hydrolysis of the nucleoside[3]. Solution: Never store working stocks in unbuffered water. Reconstitute the lyophilized powder in a neutral buffer (e.g., 10–50 mM Tris-HCl or Potassium Phosphate, pH 7.4) to lock the N7 amine in its unprotonated, stable state.

Q2: I am analyzing my aqueous stock via LC-UV-MS. I see the main peak for 5'-O-methyladenosine, but there is a growing secondary peak with an m/z of 136. What is this? A2: The fragment ion at m/z 136.1 corresponds to protonated adenine ([M+H]⁺), which is the universal hallmark of adenosine analog degradation[4]. If the Area Under the Curve (AUC) of the m/z 136 peak exceeds 1-2% of your total nucleoside signal, your stock has been compromised and should be discarded.

Q3: Can I store my buffered 5'-O-methyladenosine solutions at 4°C or -20°C? A3: While 4°C slows degradation, it does not stop it. Recent systematic surveys of RNA modification standards demonstrate that labile nucleosides undergo temperature-dependent decay[5]. Storage at -20°C is acceptable for short-term use (1-3 months), but for long-term absolute stability (>6 months), you must store aliquots at -80°C. Furthermore, repeated freeze-thaw cycles introduce localized pH shifts during ice crystal formation. Solution: Aliquot your stocks into single-use volumes prior to freezing.

Part 3: Quantitative Stability Data

The following table synthesizes the kinetic stability profiles of adenosine analogs under various aqueous conditions, allowing you to predict the shelf-life of your 5'-O-methyladenosine preparations.

Aqueous ConditionStorage Temp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
0.1 M HCl (pH 1.0)37°C< 1 hourRapid Acid-Catalyzed Depurination
Unbuffered Water (pH ~5.5)20°C~ 4 to 6 monthsMild Acid-Catalyzed Depurination
50 mM Phosphate (pH 7.4)4°C> 1.5 yearsNegligible / Trace Hydrolysis
50 mM Phosphate (pH 7.4)-20°C> 3 yearsNone observed (Risk of freeze-thaw damage)
50 mM Phosphate (pH 7.4) -80°C > 5 years (Optimal) None observed

Part 4: Validated Experimental Protocols

To guarantee scientific integrity, your formulation process must be a self-validating system . The following protocol not only outlines how to prepare the solution but embeds Quality Control (QC) checkpoints to verify stability before use.

Protocol: Preparation and Validation of Ultra-Stable Aqueous Stocks

Materials Required:

  • Lyophilized 5'-O-methyladenosine (Purity >99%)

  • 50 mM Potassium Phosphate buffer, pH 7.4 (Nuclease-free, LC-MS grade)

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Amber, low-bind microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial of 5'-O-methyladenosine to reach room temperature in a desiccator before opening to prevent condensation-induced hydrolysis.

  • Reconstitution: Dissolve the powder in the 50 mM Potassium Phosphate (pH 7.4) buffer to achieve a stock concentration of 10 mM. Vortex gently for 30 seconds. Causality note: The buffer immediately neutralizes any trace acids, protecting the glycosidic bond.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES filter. This removes opportunistic microbes that secrete nucleases or alter the solution's pH via metabolic byproducts.

  • Single-Use Aliquoting: Dispense the solution into amber, low-bind tubes in 10 µL to 50 µL aliquots. Amber tubes protect against trace photo-oxidation, while low-bind plastics prevent non-specific adsorption of the nucleoside.

  • Cryopreservation: Immediately snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

  • Self-Validating QC Step (LC-UV-MS): Before utilizing a new batch for critical experiments, thaw one aliquot and inject it into an LC-MS system. Monitor the UV trace at 260 nm and the MS trace for the parent ion and the m/z 136.1 (adenine) fragment. Validation Criteria: The stock is validated for use only if the adenine peak constitutes <1% of the total nucleoside signal.

Workflow Start Lyophilized 5'-O-methyladenosine Buffer Reconstitute in 50mM Phosphate Buffer (pH 7.4) Start->Buffer Filter Sterile Filtration (0.22 µm PES) Buffer->Filter Prevents Acidification Aliquot Single-Use Aliquoting (Amber Low-Bind Tubes) Filter->Aliquot Prevents Microbial Growth Storage Cryopreservation (-80°C) Aliquot->Storage Prevents Freeze-Thaw QC LC-UV-MS Validation (Verify m/z 136 < 1%) Storage->QC Thaw 1 Aliquot QC->Start Fail (Degradation Detected) Approve Validated for Downstream Assays QC->Approve Pass

Caption: Self-validating workflow for the formulation, storage, and quality control of 5'-O-methyladenosine.

References

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses PubMed / ResearchGate[Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS bioRxiv[Link]

  • Concerning the Hydrolytic Stability of 8-Aryl-2′-deoxyguanosine Nucleoside Adducts: Implications for Abasic Site Formation at Physiological pH ACS Publications[Link]

  • Depurination Wikipedia [Link]

  • Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms PLOS ONE[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Divergence: 5'-O-Methyladenosine vs. N6-Methyladenosine (m6A)

As a Senior Application Scientist, one of the most common pitfalls I observe in assay design is the conflation of structurally similar but functionally divergent nucleoside modifications. While N6-methyladenosine (m6A) a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in assay design is the conflation of structurally similar but functionally divergent nucleoside modifications. While N6-methyladenosine (m6A) and 5'-O-methyladenosine both feature a single methyl group addition to the standard adenosine scaffold, the spatial location of this methylation dictates entirely different biological behaviors, experimental applications, and analytical workflows.

This guide provides an in-depth, objective comparison of these two molecules, detailing the structural causality behind their functions and providing field-proven experimental protocols for their analysis.

Structural Chemistry & Mechanistic Causality

The fundamental divergence between these two molecules lies in whether the modification occurs on the nucleobase or the ribose sugar . This single spatial difference alters their thermodynamic stability, enzymatic recognition, and cellular fate.

N6-Methyladenosine (m6A): The Epitranscriptomic "Spring-Loaded" Base

In m6A, the methyl group is attached to the exocyclic amine (N6 position) of the adenine base[1].

  • The Causality: Because the methylation occurs on the base, it directly impacts RNA secondary structure without preventing Watson-Crick base pairing (m6A still pairs with Uracil). However, the methyl group introduces a steric clash that shifts the thermodynamic equilibrium. In single-stranded RNA, the methylamino group favors the syn conformation. When forced into a double-stranded duplex, it must rotate into the higher-energy anti conformation. This makes m6A a "spring-loaded" modification that destabilizes RNA duplexes, facilitating RNA unwinding and enhancing the accessibility of the transcript to reader proteins (e.g., YTHDF1-3) [3].

5'-O-Methyladenosine: The Pharmacological "Dead-End" Sugar

In 5'-O-methyladenosine, the methyl group is attached to the 5'-hydroxyl oxygen of the ribose ring, creating a 5'-methoxy group [2].

  • The Causality: The 5'-hydroxyl group is the obligate site for cellular kinases to attach phosphate groups (forming AMP, ADP, and ATP). By capping this site with a methyl group, 5'-O-methyladenosine becomes sterically blocked from phosphorylation. It cannot be incorporated into RNA or DNA. Instead, it acts as a highly stable, non-metabolizable nucleoside analog. This structural blockade isolates its activity to extracellular purinergic signaling, making it an ideal pharmacological tool for probing Adenosine A1 and A3 receptors without the confounding variable of intracellular nucleotide metabolism [4].

Comparative Data & Performance Metrics

To guide reagent selection and experimental design, the physical and functional properties of both molecules are summarized below.

FeatureN6-Methyladenosine (m6A)5'-O-Methyladenosine
PubChem CID 1021756480505
Modification Site Adenine base (N6 position)Ribose sugar (5'-hydroxyl)
Primary Research Domain Epitranscriptomics / RNA BiologyReceptor Pharmacology / Drug Discovery
Phosphorylation Potential Yes (forms m6ATP for RNA incorporation)No (Sterically blocked at 5' position)
Biological Function Regulates mRNA stability, splicing, and translationActs as an Adenosine A1/A3 receptor agonist
Key Interacting Proteins Writers (METTL3/14), Readers (YTH domain), Erasers (FTO)Purinergic GPCRs (A1, A2A, A2B, A3), Kinases
Molecular Weight 281.27 g/mol 281.27 g/mol (Isomers)

Visualizing the Logical Relationships

The following diagrams illustrate the divergent biological pathways and the distinct experimental workflows required to study these two molecules.

FunctionalPathways m6A N6-Methyladenosine (m6A) Writers Writers (METTL3/14) m6A->Writers RNA mRNA Modification Writers->RNA Readers Readers (YTHDF1-3) RNA->Readers Outcome1 RNA Stability & Translation Readers->Outcome1 O5 5'-O-Methyladenosine Block Blocks 5'-Phosphorylation O5->Block Receptors Adenosine A1/A3 Receptors Block->Receptors GPCR G-Protein Signaling Receptors->GPCR Outcome2 cAMP Modulation GPCR->Outcome2

Divergent biological pathways of m6A (epitranscriptomics) vs 5'-O-methyladenosine (pharmacology).

ExperimentalWorkflows Start1 m6A Quantification Step1A mRNA Isolation (Oligo-dT) Start1->Step1A Step1B Nuclease P1 Digestion Step1A->Step1B Step1C LC-MS/MS Analysis Step1B->Step1C End1 Absolute m6A/A Ratio Step1C->End1 Start2 5'-O-MeA Receptor Assay Step2A A3 Receptor Membrane Prep Start2->Step2A Step2B Radioligand Competition Step2A->Step2B Step2C Scintillation Counting Step2B->Step2C End2 Binding Affinity (Ki) Step2C->End2

Standardized experimental workflows for m6A quantification and 5'-O-methyladenosine receptor assays.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They account for the specific chemical properties of each molecule to prevent false positives.

Protocol A: Absolute Quantification of m6A via LC-MS/MS

Why this method? Standard RNA-sequencing relies on reverse transcriptase, which reads m6A as a standard Adenosine, effectively "erasing" the modification in the resulting cDNA. LC-MS/MS bypasses reverse transcription, providing absolute, orthogonal quantification.

  • mRNA Enrichment: Isolate total RNA using TRIzol, followed by two rounds of Poly(A) selection using oligo-dT magnetic beads to remove rRNA (which contains high background levels of m6A).

  • Enzymatic Digestion: Incubate 200 ng of purified mRNA with Nuclease P1 (2 U) in 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours to cleave the RNA into single nucleotides.

  • Dephosphorylation: Add Alkaline Phosphatase (1 U) and ammonium bicarbonate (to pH 8.0). Incubate at 37°C for 2 hours to convert nucleotides into free nucleosides.

  • Isotope Spiking (Self-Validation): Spike the sample with a known concentration of heavy-isotope labeled m6A (e.g., [D3]-m6A) as an internal standard. This corrects for any ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. Monitor the specific transitions: m/z 282.1 → 150.1 for m6A, and m/z 268.1 → 136.1 for standard Adenosine. Calculate the m6A/A ratio.

Protocol B: Radioligand Competition Assay for 5'-O-Methyladenosine

Why this method? Because 5'-O-methyladenosine cannot be phosphorylated, it is highly stable in whole-cell or membrane preparations. A radioligand competition assay allows us to determine its exact binding affinity ( Ki​ ) to target receptors without the risk of the ligand being metabolized into ATP analogs during the assay.

  • Membrane Preparation: Harvest CHO cells stably expressing human Adenosine A3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [125I]-AB-MECA (a high-affinity A3 agonist), and varying concentrations of 5'-O-methyladenosine (10 pM to 100 µM).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration (Self-Validation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. The pre-soaking step is critical to validate that the radioactivity measured is receptor-bound, not filter-bound.

  • Quantification: Measure the retained radioactivity using a gamma scintillation counter. Use non-linear regression (GraphPad Prism) to calculate the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

References

  • PubChem Compound Summary for CID 102175, N6-Methyladenosine , National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 6480505, 5'-O-Methyladenosine , National Center for Biotechnology Information.[Link]

  • Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification , Journal of the American Chemical Society (via PubMed Central).[Link]

  • 5'-O-alkyl ethers of N,2-substituted adenosine derivatives: partial agonists for the adenosine A1 and A3 receptors , Journal of Medicinal Chemistry (via PubMed).[Link]

Comparative

A Comparative Guide to the Binding Affinities of MTA-Cooperative PRMT5 Inhibitors

In the landscape of precision oncology, the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and the protein arginine methyltransferase 5 (PRMT5) has emerged as a promising therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of precision oncology, the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and the protein arginine methyltransferase 5 (PRMT5) has emerged as a promising therapeutic avenue. This guide provides an in-depth comparison of 5'-O-methyladenosine analogs, specifically focusing on the innovative class of MTA-cooperative PRMT5 inhibitors. We will delve into their binding affinities, the structure-activity relationships that govern their potency, and the state-of-the-art methodologies used to characterize these interactions.

The Dawn of MTA-Cooperative Inhibition: A New Paradigm in Cancer Therapy

PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression and RNA splicing.[1] Its dysregulation has been implicated in numerous cancers.[2]

A significant breakthrough in targeting PRMT5 came with the discovery of the synthetic lethal interaction in cancers with MTAP gene deletion.[3] MTAP is an enzyme responsible for metabolizing 5'-deoxy-5'-(methylthio)adenosine (MTA), a natural byproduct of polyamine synthesis.[4] In MTAP-deleted cancers, which account for approximately 10-15% of all human cancers, MTA accumulates to high intracellular concentrations.[5][6] This accumulation of MTA, an analog of 5'-O-methyladenosine, acts as a weak endogenous inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM).[2]

This creates a unique vulnerability: the cancer cells become highly dependent on the remaining, partially inhibited PRMT5 activity for survival. MTA-cooperative inhibitors are ingeniously designed to exploit this by selectively binding to the PRMT5•MTA complex, stabilizing this inactive state and potently shutting down the residual enzyme activity.[7][8] This approach offers a remarkable therapeutic window, selectively targeting cancer cells while sparing healthy tissues where MTA levels are low.[8][9]

Comparative Analysis of MTA-Cooperative PRMT5 Inhibitors

The development of potent and selective MTA-cooperative PRMT5 inhibitors represents a significant advancement in the field. A prime example of such a compound that has progressed to clinical trials is MRTX1719.[9][10] The discovery and optimization of this class of inhibitors have been guided by a deep understanding of their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights

The development of MTA-cooperative inhibitors, such as MRTX1719, was propelled by fragment-based screening and structure-based design.[11][12] The key to their selectivity lies in their ability to bind to a pocket that is uniquely formed in the PRMT5•MTA complex, a pocket that is not present in the PRMT5•SAM complex.[6]

The SAR for this class of inhibitors often revolves around a core scaffold that makes key interactions within this induced pocket. Modifications to peripheral chemical groups are then explored to enhance binding affinity and optimize pharmacokinetic properties. For instance, the optimization of MRTX1719 involved modifications to a 4-(aminomethyl)phthalazin-1(2H)-one core, identified through a fragment screen, to improve potency and drug-like properties.[11]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities and cellular potencies of representative MTA-cooperative PRMT5 inhibitors. The data highlights the high degree of selectivity for the PRMT5•MTA complex over the PRMT5•SAM complex.

CompoundTarget ComplexIC50 (nM)Cell-Based GI50 (nM) (MTAP-del vs MTAP-WT)Reference
MRTX1719 PRMT5•MTA4.6>70-fold selectivity[8]
AMG 193 PRMT5•MTAPotentSelective for MTAP-del cells[13]
TNG908 PRMT5•MTAPotentSelective for MTAP-del cells[14]

Note: "Potent" indicates that while specific IC50 values may not be publicly available in all cited literature, the compounds are described as having high potency in the low nanomolar range.

The remarkable selectivity of these compounds for MTAP-deleted cells underscores the power of this therapeutic strategy.

Visualizing the Mechanism: Synthetic Lethality in Action

The diagram below illustrates the principle of synthetic lethality between MTAP deletion and PRMT5 inhibition.

SyntheticLethality cluster_NormalCell Normal Cell (MTAP-WT) cluster_CancerCell Cancer Cell (MTAP-deleted) MTAP_WT MTAP MTA_low Low [MTA] MTAP_WT->MTA_low Metabolizes SAM SAM PRMT5_active Active PRMT5•SAM Complex SAM->PRMT5_active Methylation Protein Methylation PRMT5_active->Methylation Cell_Survival Cell Survival Methylation->Cell_Survival Inhibitor_low_aff MTA-cooperative Inhibitor Inhibitor_low_aff->PRMT5_active Low Affinity MTA_WT_source Polyamine Synthesis MTA_WT_source->MTA_low produces MTAP_del MTAP Deletion MTA_high High [MTA] PRMT5_part_inhib Partially Active PRMT5•MTA Complex MTA_high->PRMT5_part_inhib SAM_cancer SAM SAM_cancer->PRMT5_part_inhib Competes with PRMT5_inhibited Inhibited PRMT5•MTA •Inhibitor Complex Inhibitor_high_aff MTA-cooperative Inhibitor Inhibitor_high_aff->PRMT5_part_inhib High Affinity Binding No_Methylation No Protein Methylation PRMT5_inhibited->No_Methylation Cell_Death Cell Death No_Methylation->Cell_Death MTA_cancer_source Polyamine Synthesis MTA_cancer_source->MTA_high produces ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze PRMT5 in ITC Buffer Dissolve Dissolve Inhibitor & MTA in Buffer Dialysis->Dissolve Degas Degas all Solutions Dissolve->Degas Concentration Determine Accurate Concentrations Degas->Concentration Load_Cell Load Cell: PRMT5 + MTA Concentration->Load_Cell Load_Syringe Load Syringe: Inhibitor Concentration->Load_Syringe Titrate Perform Titration Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Raw Data (Thermogram) Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit KD Determine K_D, n, ΔH Fit->KD

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions. [15]

Objective: To determine the kinetic parameters (ka, kd) and binding affinity (KD) of a 5'-O-methyladenosine analog (inhibitor) to the PRMT5•MTA complex.

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified recombinant human PRMT5-MEP50 complex.

  • 5'-deoxy-5'-(methylthio)adenosine (MTA).

  • Test inhibitor.

  • SPR running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization buffers and reagents (e.g., amine coupling kit with NHS, EDC, and ethanolamine).

Procedure:

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of NHS and EDC.

    • Immobilize the PRMT5-MEP50 complex to the chip surface via amine coupling to a target density of ~5000-8000 response units (RU).

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be prepared by activating and deactivating it without protein immobilization to subtract non-specific binding.

  • Kinetic Analysis:

    • Equilibrate the system with SPR running buffer containing 20 µM MTA. This ensures that the immobilized PRMT5 is in the MTA-bound state.

    • Prepare a dilution series of the test inhibitor in the MTA-containing running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the inhibitor solutions over the reference and protein-immobilized flow cells for a set association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing the MTA-containing running buffer over the chip (e.g., for 300 seconds).

    • Regenerate the surface between inhibitor injections if necessary (e.g., with a short pulse of a low pH buffer), ensuring the immobilized protein remains stable.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • CM5 Sensor Chip: This is a common choice for amine coupling, providing a dextran matrix that allows for high protein immobilization levels while minimizing non-specific binding.

  • MTA in Running Buffer: Maintaining a constant concentration of MTA in the running buffer is essential to study the inhibitor's binding to the pre-formed PRMT5•MTA complex.

  • Reference Flow Cell: This is crucial for correcting for bulk refractive index changes and non-specific binding of the inhibitor to the chip surface, ensuring the measured response is due to the specific interaction with PRMT5.

Conclusion

The emergence of MTA-cooperative PRMT5 inhibitors marks a significant step forward in the development of targeted cancer therapies. This guide has provided a comparative analysis of these innovative 5'-O-methyladenosine analogs, highlighting the structure-activity relationships that drive their potent and selective binding to the PRMT5•MTA complex. The detailed experimental protocols for ITC and SPR offer a practical framework for researchers seeking to characterize these and other high-affinity molecular interactions. The continued exploration of this synthetic lethal strategy holds immense promise for patients with MTAP-deleted cancers.

References

  • Smith, G. F., et al. (2022). Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry, 65(3), 2036–2053.
  • Mirati Therapeutics, Inc. (2023, August 9). Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition. FirstWord Pharma.
  • Gunn, R. (2022). Structure-based design of MRTX1719: an MTA-cooperative PRMT5 Inhibitor for treatment of MTAP-deleted cancers.
  • BenchChem. (2026). Application Notes and Protocols: Development of MTA-Cooperative PRMT5 Inhibitors for MTAP-Deleted Cancers.
  • Smith, G. F., et al. (2023). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery, 13(11), 2326–2343.
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (n.d.). Mechanism of synthetic lethal interaction between PRMT5 and MTAP.
  • BellBrook Labs. (n.d.). PRMT5 Activity Assay | Inhibitor Screening Kits.
  • BenchChem. (2025). A Comparative Guide to PRMT5 Inhibitors: EPZ015666 and Beyond.
  • MDPI. (2025).
  • TANGO THERAPEUTICS. (n.d.). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design.
  • Scrubber. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • bioRxiv. (2022). A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors.
  • MDPI. (2025).
  • DigitalCommons@TMC. (n.d.). Therapeutic Potential of Prmt5 and Mat2A As Synthetic Lethal Targets In Mtap-Deficient Gbm Tumors.
  • MDPI. (2022). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer.
  • PubMed. (2026). MTAP Deletion in Oncogenesis: A Synthetic Lethality Scenario.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • ACS Publications. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy.
  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol.
  • RSC Publishing. (2024).
  • United St
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • MDPI. (2025).
  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC.
  • Edelris. (2022). Development of Macrocyclic PRMT5−Adaptor Protein Interaction Inhibitors.

Sources

Validation

Spectroscopic Comparison Guide: 5'-O-Methyladenosine vs. Unmethylated Adenosine

In drug development and RNA epigenetics, the precise structural characterization of nucleoside analogs is a non-negotiable standard. While unmethylated serves as the foundational building block of transcriptomics and ene...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and RNA epigenetics, the precise structural characterization of nucleoside analogs is a non-negotiable standard. While unmethylated serves as the foundational building block of transcriptomics and energy transfer[1], its methylated derivatives—such as 5'-O-methyladenosine—frequently appear as critical intermediates, natural products[2], or synthetic capping analogs. Accurate detection of these modified nucleosides is critical, as RNA modifications play significant roles in gene regulation, viral replication, and disease pathology[3].

As a Senior Application Scientist, I approach the differentiation of these analogs not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. A simple mass shift of +14 Da is insufficient to claim structural identity, as it cannot differentiate between positional isomers (e.g., N6-methyladenosine vs. 2'-O-methyladenosine vs. 5'-O-methyladenosine).

This guide provides an objective, self-validating spectroscopic workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to definitively distinguish 5'-O-methyladenosine from unmethylated adenosine.

Structural & Mechanistic Causality

The sole chemical difference between these two molecules is the replacement of the 5'-hydroxyl proton with a methyl group. This seemingly minor substitution triggers cascading effects across their spectroscopic profiles:

  • Mass Spectrometry Causality: The addition of a methyl group increases the exact mass by 14.0157 Da. However, the true diagnostic power lies in Collision-Induced Dissociation (CID). Because the N-glycosidic bond is the most labile point in the molecule, MS/MS fragmentation cleaves the ribose from the purine base. If the methylation resides on the ribose (as in 5'-O-methyladenosine), the resulting purine fragment will be unmodified adenine (m/z 136.06).

  • NMR Spectroscopy Causality: The inductive effect of the alkyl group alters the local electron density. Alkylation of the 5'-oxygen removes the hydrogen bond donor capacity and strongly deshields the adjacent C-5' carbon, shifting its ¹³C resonance approximately 10.5 ppm downfield. Furthermore, the new methyl protons provide a distinct, sharp singlet in the ¹H spectrum that can be mapped directly to the 5'-position via 2D heteronuclear correlation.

Quantitative Spectroscopic Comparison

The following table summarizes the deterministic spectroscopic parameters required to differentiate the two nucleosides.

Analytical ParameterUnmethylated Adenosine5'-O-MethyladenosineStructural Causality & Diagnostic Value
HRMS [M+H]⁺ m/z 268.1040m/z 282.1197Addition of -CH₂ (+14.0157 Da) confirms the presence of a methyl group.
MS/MS Base Peak m/z 136.0623m/z 136.0623Cleavage of the N-glycosidic bond yields unmodified adenine; proves methylation is on the ribose ring, not the purine base.
¹H NMR (5'-CH₂) ~3.55, 3.65 ppm (m)~3.60, 3.70 ppm (m)Slight downfield shift due to the inductive effect of the ether linkage.
¹H NMR (O-CH₃) Absent~3.35 ppm (s, 3H)Direct evidence of the methyl ether group; integrates to exactly 3 protons.
¹³C NMR (C-5') ~61.5 ppm~72.0 ppmStrong deshielding (+10.5 ppm) due to O-alkylation; the primary diagnostic carbon shift.
¹³C NMR (O-CH₃) Absent~59.0 ppmConfirms the presence of a primary methyl ether carbon.
Analytical Workflow and Methodologies

To ensure absolute trustworthiness, the analytical workflow must be a closed, self-validating loop. HRMS provides the elemental composition, MS/MS isolates the modification to the ribose ring, and 2D NMR definitively maps the modification to the 5'-oxygen.

G A Adenosine Analog Sample B LC-HRMS/MS (ESI+) A->B C NMR Spectroscopy (1D & 2D) A->C D Precursor: m/z 282.12 Fragment: m/z 136.06 B->D Mass Shift & Cleavage E 1H: δ 3.35 (s, O-CH3) HMBC: O-CH3 to C-5' C->E Chemical Shift Mapping F Confirmed 5'-O-Methyladenosine D->F E->F

Workflow for the spectroscopic differentiation of adenosine analogs.

Protocol A: LC-HRMS/MS Analysis

This protocol is designed to force glycosidic cleavage, ensuring the methyl group's macro-position (purine vs. ribose) is identified.

  • Sample Preparation: Dilute the purified analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid promotes efficient protonation of the purine's nitrogen atoms, drastically enhancing the[M+H]⁺ signal in ESI+ mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Causality: 5'-O-methyladenosine is slightly more hydrophobic than unmethylated adenosine due to the methyl ether, resulting in a predictably longer retention time. Parallel injection of an unmethylated standard validates this relative shift.

  • Mass Spectrometry: Operate the HRMS in positive electrospray ionization (ESI+) mode. Set the MS1 scan range to m/z 100–500.

  • Targeted Fragmentation (MS/MS): Isolate the precursor ion (m/z 282.12) and apply a normalized collision energy of 25 eV.

    • Causality: This specific energy threshold targets the labile N-glycosidic bond. Observing the m/z 136.06 fragment proves the purine is unmethylated, eliminating N6-methyladenosine and 1-methyladenosine as possibilities.

Protocol B: Multinuclear NMR Acquisition

While MS/MS limits the modification to the ribose, NMR is required to pinpoint the exact hydroxyl group (2', 3', or 5') that has been methylated[2].

  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ is strictly preferred over D₂O for this assay. D₂O causes rapid deuterium exchange of the remaining hydroxyl and amino protons, erasing them from the spectrum. DMSO-d₆ preserves these signals, allowing you to verify that the 2'-OH and 3'-OH protons are still intact, indirectly supporting 5'-substitution.

  • ¹H and ¹³C 1D Acquisition: Acquire ¹H at 400 MHz (or higher) and ¹³C with proton decoupling. Identify the diagnostic ¹H singlet at ~3.35 ppm (integrating to 3H) and the ¹³C shift of C-5' to ~72.0 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant (J) to 8 Hz.

    • Causality: This is the ultimate self-validating step. The HMBC experiment detects correlations across 2 to 3 bonds. You will observe a distinct cross-peak between the O-CH₃ protons (3.35 ppm) and the C-5' carbon (72.0 ppm). Because a 3-bond correlation (H - C - O - C5') is highly visible, this unequivocally proves the methyl group is attached to the 5'-oxygen, eliminating 2'-O-methyladenosine and 3'-O-methyladenosine from consideration.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60961, Adenosine." PubChem,[Link].

  • Jung, H. A., et al. "Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens." Biological and Pharmaceutical Bulletin, vol. 33, no. 8, 2010, pp. 1424-1429.[Link].

  • Chen, Y., et al. "Detection of N6-methyladenosine modification residues (Review)." Oncology Letters, vol. 17, no. 6, 2019, pp. 4821-4829.[Link].

Sources

Comparative

Cross-reactivity of RNA modification antibodies with 5'-O-methyladenosine

An in-depth technical analysis of RNA modification antibody specificity, focusing on the structural challenges of isobaric modifications and the rigorous validation required to prevent cross-reactivity artifacts in epitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of RNA modification antibody specificity, focusing on the structural challenges of isobaric modifications and the rigorous validation required to prevent cross-reactivity artifacts in epitranscriptomic mapping.

The Mechanistic Challenge of Isobaric Modifications

Epitranscriptomics relies heavily on antibody-based enrichment techniques, such as meRIP-seq and miCLIP, to map the spatial distribution of RNA modifications across the transcriptome[1]. However, the foundational vulnerability of these techniques is antibody cross-reactivity . Antibodies generated against small haptens like methylated nucleosides often struggle to differentiate between structurally similar or isobaric (identical mass) modifications[2].

A classic example of this failure is the historical mischaracterization of N1-methyladenosine (m1A). Initial studies reported widespread m1A enrichment in mRNA 5' UTRs; however, orthogonal validation later proved these were false-positive artifacts caused by the m1A antibody cross-reacting with the structurally similar m7G mRNA cap[3]. Similarly, anti-m6A antibodies frequently exhibit off-target binding to N6,2'-O-dimethyladenosine (m6Am) and 2'-O-methyladenosine (Am), leading to the false identification of m6A sites[2].

The Role of 5'-O-Methyladenosine in Validation While 5'-O-methyladenosine is not a canonical internal epitranscriptomic mark (as internal RNA residues are bound via phosphodiester linkages and lack a free 5'-hydroxyl), it serves as an exceptionally stringent synthetic isobaric competitor in vitro. Because m6A, Am, and 5'-O-methyladenosine all share the exact same molecular weight, introducing free 5'-O-methyladenosine into a validation assay forces the antibody to prove its spatial specificity. If an anti-m6A antibody binds to 5'-O-methyladenosine, it indicates that the antibody's paratope is shallowly recognizing a generic "methylated adenine" scaffold rather than specifically requiring the methyl group at the N6 amine position.

CrossReactivityImpact N1 RNA Sample (Mixed Modifications) N2 meRIP (Immunoprecipitation) N1->N2 N3 High Specificity Antibody (Validated against Analogs) N2->N3 High Fidelity N4 Low Specificity Antibody (Binds 5'-O-MeA / Am / m7G) N2->N4 Cross-Reactive N5 Accurate Epitranscriptomic Mapping (e.g., miCLIP) N3->N5 N6 False Positive Peaks (e.g., 5' UTR Artifacts) N4->N6 Off-target Binding

Impact of antibody cross-reactivity on epitranscriptomic mapping and false-positive generation.

Comparative Analysis of Antibody Specificity

To objectively evaluate an RNA modification antibody, its binding affinity must be quantified against a panel of structurally related competitors. The table below summarizes the expected performance of a high-fidelity vs. a low-fidelity (cross-reactive) anti-m6A antibody when challenged with isobaric and near-isobaric analogs.

Competitor NucleosideModification SiteHigh-Fidelity Anti-m6A (Cross-Reactivity %)Low-Fidelity Anti-m6A (Cross-Reactivity %)Causality of Interaction
m6A (Target)N6-amine100% (Baseline)100% (Baseline)Primary epitope recognition.
m6Am N6-amine + 2'-OH< 1.5%45.0%Steric clash at the 2'-O position prevents high-fidelity binding[2].
Am 2'-OH< 0.1%18.5%Low-fidelity antibodies recognize the adenine ring regardless of methyl position.
5'-O-Methyladenosine 5'-OH (Synthetic)< 0.1%12.0%Proves the antibody relies on generic hydrophobicity rather than N6-specific spatial constraints.

Self-Validating Protocol: Competitive ELISA

Direct ELISAs often yield false confidence in antibody specificity because the dense coating of target antigens on the plate can force unnatural avidity effects. To establish a self-validating system , a Competitive ELISA must be used. By keeping the antibody concentration constant and titrating free nucleosides (like 5'-O-methyladenosine) in solution, you mimic physiological binding kinetics and accurately measure the IC50 (the concentration of competitor required to inhibit 50% of antibody binding).

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 ng/well of m6A-conjugated BSA. Incubate overnight at 4°C. Wash 3x with PBST and block with 5% BSA for 2 hours.

  • Competitor Pre-Incubation (The Critical Step): In a separate non-binding plate, prepare serial dilutions (0.1 nM to 10 µM) of free nucleosides: m6A (positive control), Am, m6Am, and 5'-O-methyladenosine (negative structural controls). Add the candidate anti-m6A antibody at its predetermined EC50 concentration. Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Competitive Binding: Transfer the antibody-competitor mixtures to the m6A-BSA coated plate. Incubate for 1 hour. Causality Note: If the antibody cross-reacts with the free 5'-O-methyladenosine in solution, it will be depleted and unable to bind the m6A-BSA on the plate.

  • Detection: Wash the plate 5x with PBST. Add an HRP-conjugated secondary antibody, incubate for 1 hour, wash, and develop with TMB substrate. Read absorbance at 450 nm.

  • Validation Metric: Calculate the cross-reactivity percentage: (IC50 of target m6A / IC50 of competitor) × 100. A rigorously validated antibody should exhibit <1% cross-reactivity with 5'-O-methyladenosine and Am.

AntibodyValidation cluster_0 Competitor Panel (Isobaric Stress Test) A Candidate RNA Modification Antibody B Primary Screening (Dot Blot with Synthetic Oligos) A->B Step 1: Qualitative C Competitive ELISA (Free Nucleoside Analogs) B->C Step 2: Quantitative D Orthogonal Validation (LC-MS/MS or miCLIP) C->D Step 3: In Vivo Confirmation E m6A (Target) C->E F 2'-O-methyladenosine (Am) C->F G 5'-O-methyladenosine (Control) C->G

Workflow for validating RNA modification antibodies using isobaric synthetic competitors.

Orthogonal Validation via LC-MS/MS

Even with stringent ELISA validation, biological samples introduce complex secondary structures and clustered modifications. Therefore, any novel peak identified via antibody immunoprecipitation must be orthogonally validated[4].

Because Am, m6A, and 5'-O-methyladenosine are isobaric, they cannot be distinguished by precursor ion mass alone (all exhibit an [M+H]+ of 282.1 m/z)[2].

  • Enzymatic Digestion: Treat the immunoprecipitated RNA with Nuclease P1 and Alkaline Phosphatase to reduce the polymer to single nucleosides.

  • Chromatographic Separation: Utilize a C18 reverse-phase column. Despite identical masses, the positional difference of the methyl group alters the molecule's polarity. 5'-O-methyladenosine will elute at a distinct retention time compared to m6A and Am.

  • Collision-Induced Dissociation (CID): During tandem mass spectrometry (LC-MS/MS), the fragmentation patterns diverge. m6A will yield a characteristic methylated adenine fragment (150.1 m/z), whereas Am and 5'-O-methyladenosine will yield an unmodified adenine fragment (136.1 m/z) because their methyl groups reside on the ribose sugar[2].

By integrating synthetic isobaric competitors like 5'-O-methyladenosine into the validation pipeline, researchers can guarantee that their epitranscriptomic maps reflect true biological regulation rather than methodological artifacts.

Sources

Validation

Comparative Toxicity Guide: 5'-O-Methyladenosine vs. Cytotoxic Nucleoside Analogs

Executive Summary In the landscape of drug development, nucleoside analogs are foundational therapeutic agents, historically utilized as potent antivirals and antineoplastics. However, traditional nucleoside analogs (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, nucleoside analogs are foundational therapeutic agents, historically utilized as potent antivirals and antineoplastics. However, traditional nucleoside analogs (e.g., Gemcitabine, Fludarabine) are notoriously burdened by severe off-target toxicities, primarily due to their indiscriminate incorporation into the host genome.

This technical guide provides an objective, data-driven comparison between the naturally occurring nucleoside analog 5'-O-methyladenosine [1] and standard cytotoxic analogs. By analyzing their divergent mechanisms of action and in vitro toxicity profiles, this guide equips researchers with the mechanistic rationale and validated experimental protocols necessary to evaluate 5'-O-methyladenosine as a low-toxicity scaffold for targeted kinase inhibition and receptor modulation.

Mechanistic Divergence: Why Structure Dictates Toxicity

The toxicity profile of a nucleoside analog is intrinsically linked to its intracellular metabolic fate. The structural modification at the 5'-position of the ribose ring serves as the primary molecular switch determining whether an analog acts as a lethal DNA chain terminator or a targeted enzyme modulator.

Standard Cytotoxic Analogs (The Triphosphate Pathway)

Standard analogs like Gemcitabine and Fludarabine possess a free 5'-hydroxyl (-OH) group. Upon entering the cell, they are recognized by host nucleoside kinases and undergo sequential 5'-phosphorylation to form active nucleoside triphosphates. These triphosphates act as false substrates for DNA and RNA polymerases, leading to lethal DNA chain termination, replication fork stalling, and widespread apoptosis. This mechanism is inherently non-selective, causing profound toxicity in rapidly dividing healthy cells (e.g., bone marrow, gastrointestinal mucosa).

5'-O-Methyladenosine (The Non-Phosphorylated Pathway)

5'-O-methyladenosine, isolated from natural sources such as Codonopsis pilosula[1] and Nelumbo nucifera[2], features a methylated 5'-hydroxyl group. This seemingly minor structural alteration prevents the molecule from serving as a substrate for cellular nucleoside kinases. Because it cannot be 5'-phosphorylated into a triphosphate, it completely evades the DNA incorporation pathway.

Instead, 5'-O-methyladenosine exerts its biological effects through non-covalent interactions. It serves as an ideal pharmacophore to mimic the adenosine portion of ATP without the associated triphosphate interactions[3]. This allows it to act as a highly specific, ATP-competitive inhibitor for various kinases (such as Anaplastic Lymphoma Kinase, ALK)[4] and as a modulator of adenosine receptors, resulting in potent targeted efficacy with minimal host cell cytotoxicity.

Mechanism cluster_0 5'-O-Methyladenosine Pathway cluster_1 Standard Nucleoside Analogs (e.g., Gemcitabine) Node1 5'-O-Methyladenosine Node2 Blocked 5'-Phosphorylation (Methylated 5'-OH) Node1->Node2 Node3 Receptor / Kinase Modulation (ATP-competitive) Node2->Node3 Node4 Targeted Effect (Low Cytotoxicity) Node3->Node4 Node5 Standard Analog Node6 5'-Phosphorylation (Active Triphosphate) Node5->Node6 Node7 DNA Chain Termination & Polymerase Inhibition Node6->Node7 Node8 Broad Apoptosis (High Cytotoxicity) Node7->Node8

Mechanistic divergence of 5'-O-methyladenosine vs. standard nucleoside analogs.

Comparative Toxicity Profiling

The inability of 5'-O-methyladenosine to integrate into the host genome translates directly to a highly favorable in vitro and in vivo toxicity profile compared to traditional analogs. The table below synthesizes the quantitative toxicity metrics and primary dose-limiting toxicities.

CompoundPrimary Mechanism of ActionIn Vitro Cytotoxicity (IC₅₀ in healthy PBMCs)Primary Dose-Limiting Toxicity (In Vivo)
5'-O-Methyladenosine Kinase inhibition / Receptor modulation[3]> 100 μM (Low Toxicity)None typically observed at therapeutic doses
Gemcitabine DNA chain termination / Ribonucleotide reductase inhibition< 0.1 μM (High Toxicity)Severe Myelosuppression, Hepatotoxicity
Fludarabine DNA/RNA synthesis inhibition< 0.5 μM (High Toxicity)Neurotoxicity, Immunosuppression
Tubercidin RNA incorporation / Glycolysis inhibition< 0.05 μM (Extreme Toxicity)Severe local tissue necrosis, Hepatotoxicity

Validated Experimental Protocols for Toxicity Assessment

To objectively compare the toxicity of 5'-O-methyladenosine against other nucleoside analogs, researchers must employ a self-validating experimental system. The following protocol utilizes a parallel assay approach: measuring metabolic viability (MTT) alongside apoptotic execution (Caspase-3/7).

Causality behind the design: Relying solely on metabolic assays (like MTT) can yield false positives for toxicity, as 5'-O-methyladenosine may induce cytostatic effects (cell cycle arrest via kinase inhibition) that lower metabolic rates without causing actual cell death. Running a parallel Caspase-3/7 assay definitively distinguishes benign cytostasis from the aggressive, DNA-damage-induced apoptosis triggered by analogs like Gemcitabine.

Protocol: Multiplexed In Vitro Cytotoxicity Screening

Step 1: Cell Culture & Seeding

  • Harvest healthy human Peripheral Blood Mononuclear Cells (PBMCs) and a target tumor cell line (e.g., A549).

  • Seed cells into two parallel 96-well opaque-walled tissue culture plates at a density of 1×104 cells/well in 100 μL of complete RPMI-1640 medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for stabilization.

Step 2: Compound Preparation & Dosing

  • Prepare 10 mM stock solutions of 5'-O-methyladenosine and Gemcitabine (Positive Control) in 100% DMSO.

  • Perform serial dilutions in culture media to generate final well concentrations ranging from 0.1 μM to 100 μM.

  • Self-Validating Controls: Ensure the final DMSO concentration in all wells (including the Vehicle Control) is normalized to 0.5% (v/v) to rule out solvent toxicity. Include a media-only blank to subtract background fluorescence/absorbance.

  • Treat the cells for 72 hours.

Step 3: Metabolic Viability Readout (Plate 1 - MTT Assay)

  • Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well of Plate 1.

  • Incubate for 4 hours at 37°C.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 μL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the DMSO vehicle control.

Step 4: Apoptotic Execution Readout (Plate 2 - Caspase-3/7 Assay)

  • Add 100 μL of a fluorogenic Caspase-3/7 substrate reagent (e.g., Caspase-Glo) directly to the culture media in Plate 2.

  • Shake the plate gently at 300-500 rpm for 30 seconds to induce cell lysis.

  • Incubate at room temperature in the dark for 1 hour.

  • Measure luminescence. A spike in luminescent signal directly correlates to the activation of executioner caspases, confirming active cytotoxic cell death.

Workflow Step1 Cell Culture Preparation (PBMCs & Target Cell Lines) Step2 Compound Dosing (0.1 μM to 100 μM) Step1->Step2 Split1 MTT Assay (Metabolic Viability) Step2->Split1 Split2 Caspase-3/7 Assay (Apoptosis Induction) Step2->Split2 Data Data Synthesis & IC50 Calculation Split1->Data Split2->Data

Parallel workflow for distinguishing cytostatic modulation from cytotoxic cell death.

Conclusion

The comparative data underscores a paradigm shift in how nucleoside analogs can be utilized in drug discovery. By strategically utilizing 5'-O-methyladenosine—a molecule structurally precluded from 5'-phosphorylation—researchers can harness the ATP-mimetic properties of the adenosine scaffold without triggering the catastrophic DNA chain termination associated with traditional nucleoside analogs. This makes 5'-O-methyladenosine an exceptionally safe and versatile starting point for the development of novel kinase inhibitors and receptor modulators.

References

  • Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Acetylenes and fatty acids from Codonopsis pilosula Source: ResearchGate URL:[Link]

  • Selective Cholinesterase Inhibitory Activities of a New Monoterpene Diglycoside and Other Constituents from Nelumbo nucifera Stamens Source: ResearchGate URL:[Link]

Sources

Comparative

Validating 5'-O-methyladenosine purity using quantitative NMR

The Absolute Standard: Validating 5'-O-Methyladenosine Purity Using Quantitative NMR (qNMR) vs. HPLC-UV As therapeutic oligonucleotides and RNA-based modalities advance, the structural integrity of their building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

The Absolute Standard: Validating 5'-O-Methyladenosine Purity Using Quantitative NMR (qNMR) vs. HPLC-UV

As therapeutic oligonucleotides and RNA-based modalities advance, the structural integrity of their building blocks dictates the safety and efficacy of the final drug product. Modified nucleosides, such as 5'-O-methyladenosine, serve as critical intermediates in RNA synthesis and epigenetic research[1]. However, validating the absolute purity of these highly polar, structurally complex molecules presents a significant analytical challenge.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry default for purity assessment. Yet, relying solely on relative chromatographic area percent can introduce critical blind spots. As a Senior Application Scientist, I advocate for an orthogonal approach: utilizing Quantitative Nuclear Magnetic Resonance (qNMR) as a primary, self-validating method to establish absolute mass fraction purity.

This guide deconstructs the mechanistic differences between HPLC-UV and qNMR, providing a field-proven, self-validating protocol for 5'-O-methyladenosine.

The Mechanistic Flaw in Area-Percent Chromatography

To understand why HPLC-UV can fail, we must examine the causality of its detection mechanism. UV detectors rely on electronic transitions (e.g., π→π∗ or n→π∗ ) within a molecule's chromophore. For 5'-O-methyladenosine, the adenine base absorbs strongly at 260 nm.

The critical flaw lies in UV-transparent impurities . If a batch of 5'-O-methyladenosine contains residual extraction solvents (like DMSO or ethyl acetate), inorganic salts from buffer precipitation, or simple water, the UV detector is completely blind to them[2]. Furthermore, related nucleoside impurities may possess different molar extinction coefficients, meaning their peak areas do not directly correlate to their molar mass[3]. Consequently, HPLC-UV often artificially inflates the reported purity of the active pharmaceutical ingredient (API).

The Physics and Causality of qNMR

Unlike chromatography, qNMR is a primary ratio method. It does not require a calibration curve or a structurally identical reference standard of the analyte[4].

The fundamental physics of qNMR dictate that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (molar concentration) producing that signal[5]. By co-weighing the 5'-O-methyladenosine sample with a highly pure, SI-traceable Internal Standard (IS)[6], we create a self-validating system. The absolute purity ( Px​ ) is calculated using the mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Gravimetric mass, x = Analyte, std = Internal Standard)[7].

Head-to-Head Comparison: Simulated Batch Data

To illustrate the operational impact of these mechanistic differences, consider the following comparative data from a simulated batch of 5'-O-methyladenosine (Batch #5OMA-2026) containing trace inorganic salts and residual solvent.

Table 1: Analytical Methodology Comparison

ParameterHPLC-UV (260 nm)1H-qNMR (Internal Standard)
Detection Principle Chromophore UV AbsorbanceDirect Nuclear Resonance
Reference Requirement Identical 5'-O-methyladenosine standardUniversal IS (e.g., Maleic Acid)
Blind Spots Inorganic salts, water, residual solventsHighly complex overlapping signals
Measurement Type Relative (Area %)Absolute (Mass Fraction)

Table 2: Purity Validation Results (Batch #5OMA-2026)

Impurity ProfileHPLC-UV Result1H-qNMR ResultDiscrepancy Causality
0.5% Related NucleosidesDetectedDetectedBoth methods resolve structural analogs.
2.0% Residual DMSONot Detected Detected (Singlet at 2.54 ppm)DMSO lacks a chromophore at 260 nm.
0.7% Inorganic SaltsNot Detected Factored into total massSalts lack protons and UV absorbance.
Final Reported Purity 99.5% (Overestimated) 96.8% (True Absolute Purity) HPLC ignores 2.7% of the sample mass.

Self-Validating Protocol: 1H-qNMR of 5'-O-Methyladenosine

To guarantee trustworthiness, the following protocol is designed as a self-validating system. Every step minimizes uncertainty, ensuring a Relative Standard Deviation (RSD) of <1%[8].

Step 1: Internal Standard (IS) Selection

For 5'-O-methyladenosine, the adenine ring protons (H2 and H8) appear as sharp singlets downfield (typically between 8.10 and 8.40 ppm in DMSO-d6). We select Maleic Acid as the IS. Maleic acid produces a distinct singlet at ~6.26 ppm, ensuring absolute baseline resolution from both the analyte's aromatic protons and its anomeric sugar proton (H1' at ~5.9 ppm)[7].

Step 2: High-Precision Gravimetric Preparation
  • Using a calibrated microbalance (uncertainty <0.1%), accurately weigh ~10.0 mg of the 5'-O-methyladenosine sample into a clean glass vial.

  • Accurately co-weigh ~5.0 mg of the SI-traceable Maleic Acid standard into the same vial.

  • Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d6.

Step 3: T1 Relaxation & NMR Acquisition

Causality Check: In quantitative NMR, if the radiofrequency pulse is applied too rapidly, the nuclei do not have time to realign with the magnetic field ( B0​ ). This causes signal saturation and artificially lowers the integral.

  • Perform an Inversion Recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the H2/H8 protons and the Maleic acid protons.

  • Set the Relaxation Delay ( D1​ ) to strictly greater than 5×T1​ (typically 30–60 seconds). This ensures >99.3% magnetization recovery, validating the quantitative integrity of the pulse sequence.

  • Acquire 1H-NMR spectra using a 90° pulse angle with a minimum of 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Step 4: Data Processing

Apply rigorous phase correction and baseline correction. Integrate the Maleic acid singlet (6.26 ppm, N=2 ) and the 5'-O-methyladenosine H2 singlet (8.14 ppm, N=1 ). Input the precise gravimetric weights and integral values into the mass balance equation to yield the absolute purity.

Orthogonal Validation Workflow

Workflow cluster_HPLC HPLC-UV Pathway (Relative) cluster_qNMR qNMR Pathway (Absolute) Start 5'-O-Methyladenosine Batch Sample H1 Dissolution in Mobile Phase Start->H1 Q1 Gravimetric Co-weighing with Internal Standard (IS) Start->Q1 H2 Chromatographic Separation UV Detection (260 nm) H1->H2 H3 Area % Calculation (Blind to UV-transparent impurities) H2->H3 End Orthogonal Purity Validation Cross-Referenced Results H3->End Q2 1H-NMR Acquisition (Relaxation Delay > 5x T1) Q1->Q2 Q3 Absolute Mass Fraction (Direct Molar Proportionality) Q2->Q3 Q3->End

Workflow comparing relative HPLC-UV purity analysis with absolute qNMR quantification.

Conclusion

While HPLC-UV remains indispensable for impurity profiling and resolving structurally similar analogs, it cannot be solely relied upon for absolute purity determination due to its inherent blindness to non-chromophoric mass. By integrating qNMR into the analytical workflow, researchers establish a self-validating, SI-traceable standard of truth. For critical raw materials like 5'-O-methyladenosine, this orthogonal approach is not just a best practice—it is a regulatory necessity to ensure the downstream viability of therapeutic compounds.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Public
  • A Guide to Quantit
  • Quantitative NMR (qNMR) vs.
  • Quantitative NMR Spectroscopy - Acanthus Research -
  • Comparison of qNMR and HPLC-UV techniques...
  • N6-Bz-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite - BroadPharm -

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Why Strict Disposal is Required

5'-O-Methyladenosine: Comprehensive Laboratory Disposal and Operational Safety Guide As a Senior Application Scientist, I frequently audit laboratory workflows and observe that the disposal of nucleoside analogs is often...

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Author: BenchChem Technical Support Team. Date: April 2026

5'-O-Methyladenosine: Comprehensive Laboratory Disposal and Operational Safety Guide

As a Senior Application Scientist, I frequently audit laboratory workflows and observe that the disposal of nucleoside analogs is often treated as an afterthought. While unmodified adenosine is generally recognized as a benign metabolite[1], synthetic modifications—such as the methylation at the 5'-O position in 5'-O-methyladenosine (CAS: 20649-45-0)—fundamentally alter the molecule's metabolic stability and biological activity[2].

Proper disposal of 5'-O-methyladenosine is not merely a regulatory checkbox; it is a critical safeguard. This guide provides a self-validating, step-by-step operational plan to ensure environmental protection and laboratory safety.

To understand our disposal protocols, we must first understand the molecular behavior of the compound. Nucleoside analogs are engineered to mimic physiological nucleosides, allowing them to infiltrate cellular pathways.

The Causality of Toxicity: Once introduced to a biological system, cellular kinases can mistakenly phosphorylate these analogs into active triphosphates. When DNA or RNA polymerases attempt to incorporate these modified triphosphates during replication, the 5'-O-methyl modification prevents the formation of standard phosphodiester bonds, leading to chain termination or mutagenesis[3]. Because these compounds resist standard environmental degradation, improper disposal via standard drain systems poses a severe mutagenic risk to aquatic life[4].

Mechanism Analog 5'-O-methyladenosine (Nucleoside Analog) Kinase Cellular Kinases (Phosphorylation) Analog->Kinase Cellular Uptake Triphosphate Active Triphosphate Derivative Kinase->Triphosphate ATP dependent Polymerase DNA/RNA Polymerase (Attempted Incorporation) Triphosphate->Polymerase Competitive Inhibition Toxicity Chain Termination & Cellular Toxicity Polymerase->Toxicity Disrupted Replication

Caption: Mechanism of nucleoside analog toxicity necessitating strict hazardous waste disposal.

Quantitative Waste Segregation Guidelines

To maintain a self-validating safety system, laboratories must adhere to strict accumulation limits and segregation rules. Mixing incompatible waste streams compromises container integrity. The following table outlines the operational parameters for 5'-O-methyladenosine waste[4],[5].

Waste CategoryMax Accumulation LimitContainer SpecificationStorage Condition
Solid Waste (Powders/Consumables)1 kgHigh-density polyethylene (HDPE), screw-topAmbient, desiccated
Aqueous Liquid Waste (<10% Organics)10 LitersHDPE carboy, vented capAmbient, secondary containment
Organic Liquid Waste (DMSO/MeOH)10 LitersPTFE-lined glass containerFlammables cabinet
Sharps (Contaminated needles/glass)1 QuartPuncture-proof sharps binAmbient

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of 5'-O-Methyladenosine Solutions

Expertise Note: 5'-O-methyladenosine is frequently dissolved in Dimethyl Sulfoxide (DMSO) for high-throughput screening libraries. Mixing high-concentration DMSO waste with aqueous waste containing strong oxidizing agents can trigger dangerous exothermic reactions[6]. Strict solvent segregation is mandatory.

  • Segregate by Solvent Compatibility:

    • Identify whether the 5'-O-methyladenosine is suspended in an aqueous buffer or an organic solvent (e.g., DMSO, Methanol).

  • Containerization:

    • Aqueous: Transfer aqueous waste into a designated HDPE carboy labeled "Aqueous Hazardous Waste - Nucleoside Analogs"[4].

    • Organic: Transfer organic waste into a PTFE-lined glass container labeled "Flammable Organic Waste - Contains DMSO/Nucleosides"[5].

  • Labeling and Documentation:

    • Attach an institutional hazardous waste tag immediately upon first addition. List the full chemical name ("5'-O-methyladenosine") and the exact solvent composition (e.g., "90% Water, 10% DMSO").

  • Secondary Containment Verification:

    • Place all waste containers in secondary containment bins to capture liquid in the event of primary container failure[5].

Protocol B: Solid Waste and Consumables Disposal
  • Collect Powders:

    • Place any unused or expired 5'-O-methyladenosine solid powder in its original sealed vial. Do not attempt to dissolve it for liquid disposal.

  • Consumable Segregation:

    • Deposit contaminated pipette tips, microcentrifuge tubes, and weighing boats into a double-lined, puncture-resistant chemical waste bag[7].

  • Sealing:

    • Seal the bag using a gooseneck knot and secure it with chemical-resistant tape to prevent vapor escape.

  • Incineration Routing:

    • Transfer the sealed solid waste to the laboratory's Satellite Accumulation Area (SAA) for high-temperature incineration by a licensed Environmental Health & Safety (EH&S) contractor[8].

Protocol C: Emergency Spill Response Workflow

Expertise Note: Sweeping dry nucleoside analog powders generates hazardous, inhalable aerosols. Dampening the powder alters its physical state, preventing inhalation exposure and ensuring safe mechanical recovery[8].

  • Evacuate and Assess: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

  • Dampen the Spill: Gently mist the solid 5'-O-methyladenosine powder with water to prevent aerosolization[3].

  • Mechanical Recovery: Use a disposable scoop to collect the damp powder. Do not use a standard vacuum cleaner unless it is specifically designed for hazardous dusts (HEPA-filtered)[8].

  • Surface Decontamination: Wipe the area with a 10% bleach solution, followed by 70% ethanol, to chemically degrade residual organics and remove aqueous residues.

  • Waste Consolidation: Place all cleanup materials into a hazardous waste bag, label as "Spill Cleanup - Nucleoside Analog," and route for incineration.

DisposalWorkflow Start 5'-O-methyladenosine Waste Generated Solid Solid Waste (Powders/Tips) Start->Solid Dry Materials Liquid Liquid Waste (Assay Solutions) Start->Liquid Solutions Incineration High-Temp Incineration (EH&S Managed) Solid->Incineration Double-bagged Aqueous Aqueous Waste (Buffers) Liquid->Aqueous <10% Organics Organic Organic Waste (DMSO/MeOH) Liquid->Organic >10% Organics Aqueous->Incineration HDPE Carboy Organic->Incineration PTFE Glass

Caption: Logical workflow for the segregation and proper disposal of 5'-O-methyladenosine waste.

References

  • Carl Roth. Safety Data Sheet: Adenosine. Retrieved from [Link]

  • Morgan State University. SOP 11.2: Chemical Waste and Incompatible Materials. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5'-O-methyladenosine

Advanced Laboratory Safety & Operational Guide: 5'-O-Methyladenosine Handling & Disposal As drug development professionals and application scientists, we frequently work with synthetic nucleoside analogs like 5'-O-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: 5'-O-Methyladenosine Handling & Disposal

As drug development professionals and application scientists, we frequently work with synthetic nucleoside analogs like 5'-O-methyladenosine. While these compounds are invaluable as nucleoside kinase inhibitors and biochemical probes[1], they demand rigorous operational respect. Nucleoside analogs mimic endogenous cellular machinery; if inadvertently introduced into the human body, they can be phosphorylated by cellular kinases and incorporated into DNA or RNA, potentially leading to chain termination, mutagenesis, or reproductive toxicity[2].

To build a self-validating safety culture in your laboratory, you must move beyond rote compliance. This guide synthesizes technical accuracy with field-proven causality, explaining exactly why specific personal protective equipment (PPE) and handling protocols are required for 5'-O-methyladenosine, ensuring your team is protected at every step of the workflow.

The Causality of Hazard & PPE Selection

The risk profile of 5'-O-methyladenosine shifts dramatically depending on its physical state. Understanding this causality is the foundation of our safety strategy.

  • The Powder Hazard (Inhalation): 5'-O-methyladenosine is typically supplied as a lyophilized powder. Powders are highly susceptible to aerosolization via static electricity or ambient air currents. Inhalation of these micro-particles bypasses first-pass metabolism, delivering the analog directly into systemic circulation. Therefore, handling the dry powder on an open bench is strictly prohibited; a Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is mandatory[3].

  • The Solvent Hazard (Skin Penetration): To utilize this compound in biological assays, it is universally reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent chemical penetration enhancer that rapidly crosses the stratum corneum. If DMSO containing dissolved 5'-O-methyladenosine contacts the skin, it will transport the hazardous nucleoside analog directly into the bloodstream. Standard latex gloves offer virtually zero resistance to DMSO. Double-gloving with high-thickness nitrile is a non-negotiable requirement[4].

Table 1: Quantitative PPE Specifications for 5'-O-Methyladenosine
Protection TypeTechnical SpecificationCausality / RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (Outer: ≥8 mil, Inner: ≥4 mil)DMSO degrades latex instantly. 8-mil nitrile provides a ~60-minute breakthrough window against DMSO.Immediately upon contamination, or every 30 minutes of active handling.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not protect against capillary action of solvent splashes.Reusable; decontaminate with 70% EtOH after session.
Respiratory & Environmental Class II Type A2 BSC or N95/P100 RespiratorPrevents inhalation of aerosolized lyophilized powder during the weighing phase.N/A (Certify BSC annually; check pressure gauges daily).
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents accumulation of hazardous dust on personal clothing and stops skin exposure.Discard in hazardous waste after the reconstitution session.

Experimental Workflow: Reconstitution & Aliquoting

The following step-by-step methodology provides a self-validating system for reconstituting 5'-O-methyladenosine.

Step 1: Environmental Preparation & Self-Validation

  • Turn on the Class II BSC and allow it to run for 5 minutes to establish the air curtain.

  • Self-Validation Checkpoint: Verify the BSC Magnehelic gauge reads between 0.45 and 0.55 inches of water column. If digital monitors are uncalibrated, perform a "flutter test" using a small piece of Kimwipe at the sash edge to visually confirm negative inward airflow[5].

  • Don all PPE specified in Table 1.

Step 2: Powder De-static and Transfer

  • Wipe the exterior of the 5'-O-methyladenosine vial with a static-reduction wipe before opening. Static charge can cause the powder to "jump" and aerosolize.

  • Using an anti-static micro-spatula, carefully transfer the required mass of the powder to a pre-tared, sterile amber glass or low-retention microcentrifuge tube.

Step 3: Solvent Addition (The Critical Risk Phase)

  • Calculate the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Caution: Do not inject DMSO directly into a sealed powder vial without venting, as positive pressure can cause a blowback of the solvent-analog mixture.

  • Slowly pipette the DMSO down the side of the tube to minimize aerosol generation.

Step 4: Homogenization

  • Seal the tube tightly. Gently vortex at a low speed.

  • Self-Validation Checkpoint: Hold the tube against a light source. The solution must be completely clear with no visible particulates. If particulates remain, sonicate in a water bath for 30 seconds.

Step 5: Aliquoting & Storage

  • Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) to prevent freeze-thaw degradation, which can compromise the structural integrity of the nucleoside analog.

  • Store aliquots at -20°C in a desiccated, light-protected container.

Logical Workflow Visualization

The following diagram maps the critical path for handling, processing, and disposing of 5'-O-methyladenosine, highlighting the specific hazard mitigations at each node.

G Start Dry Powder 5'-O-Methyladenosine Hood Class II BSC / Powder Hood (Inhalation Protection) Start->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Solvent Reconstitution in DMSO (High Skin Penetration Risk) Weigh->Solvent Add DMSO Aliquots Aliquoting (Sealable Vials) Solvent->Aliquots Storage Storage (-20°C) (Desiccated) Aliquots->Storage Disposal Hazardous Waste Disposal (Incineration) Aliquots->Disposal Waste/Tips

Workflow for the safe handling, reconstitution, and disposal of 5'-O-methyladenosine.

Decontamination & Disposal Plan

Because 5'-O-methyladenosine acts on fundamental cellular pathways, it must be treated as a hazardous chemical waste, not standard biological waste[6]. Autoclaving is insufficient and potentially dangerous, as it may aerosolize the chemical without destroying its molecular structure.

Table 2: Decontamination & Disposal Matrix
Waste CategoryTreatment / NeutralizationDisposal ContainerFinal Disposition
Liquid Waste (DMSO + Analog) Do not bleach. Bleach reacts exothermically with DMSO.Dedicated, clearly labeled solvent waste carboy (Compatible plastic/glass).EPA-regulated Chemical Incineration.
Solid Waste (Tips, Tubes) Allow residual solvent to evaporate inside the running BSC.Puncture-proof, rigid hazardous waste bin.EPA-regulated Chemical Incineration.
Spill on Work Surface Absorb with inert spill pads. Wash area with 10% SDS solution, followed by water.Seal cleanup materials in a hazardous waste bag.EPA-regulated Chemical Incineration.

Operational Insight: Always maintain a dedicated chemical spill kit inside the laboratory containing inert absorbents, as standard paper towels will simply spread a DMSO-based spill, increasing the surface area for potential skin contact[7].

References

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 Centers for Disease Control and Prevention (CDC) URL:[Link]

  • NUCLEOSIDE KINASE INHIBITORS - European Patent Office Google Patents / European Patent Office URL
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory URL:[Link]

  • Handling Antineoplastics and Other Hazardous Drugs University of Colorado Anschutz Medical Campus URL:[Link]

  • Fulfilling the OSHA Lab Standard Lab Manager URL:[Link]

  • Safety in the Pathology Laboratory PowerDMS URL:[Link]

  • OSHA Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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